molecular formula C15H12N2O B1616598 3-Acetamidoacridine CAS No. 23043-50-7

3-Acetamidoacridine

Cat. No.: B1616598
CAS No.: 23043-50-7
M. Wt: 236.27 g/mol
InChI Key: QMRJLXOCWJOZLU-UHFFFAOYSA-N
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Description

3-Acetamidoacridine (CAS 23043-50-7) is a derivative of the acridine heterocycle, recognized for its planar tricyclic structure that enables interaction with biological macromolecules. The molecular formula is C15H12N2O, with a molecular weight of 236.27 g/mol . This compound serves as a versatile chemical intermediate and scaffold in medicinal chemistry research, particularly in the design and synthesis of novel therapeutic agents. A primary research application of this compound and its derivatives is in anticancer studies. Its planar geometry allows it to function as a DNA intercalator, a mechanism where the molecule inserts itself between DNA base pairs, which can disrupt DNA replication and function in tumor cells . Research on 3,6-di-substituted acridines has shown that introducing the 3-acetamido group is a strategic step in de-symmetrizing the parent proflavine molecule. This modification helps to decouple cytotoxicity from genotoxicity, leading to potential anticancer compounds with improved therapeutic profiles . For instance, the derivative 3-acetamido-6-(4-fluorobenzamido)acridine has been identified as a promising candidate with potent cytotoxic activity . The broader class of acridine and acridone derivatives is extensively investigated for its diverse biological activities, including as inhibitors of topoisomerase enzymes, and for antibacterial, antimalarial, and antiparasitic properties . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-acridin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-10(18)16-13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)17-15/h2-9H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRJLXOCWJOZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=CC3=CC=CC=C3N=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50903355
Record name N-3-Acridinyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50903355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23043-50-7
Record name Acetamide, N-3-acridinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023043507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-3-Acridinyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50903355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Derivatization of 3 Acetamidoacridine Analogues

Expedient Synthetic Protocols for Acridine (B1665455) Core Modification

The acridine core, a linear arrangement of three fused aromatic rings with a nitrogen atom in the central ring, is a foundational scaffold in various chemical domains. nih.govresearchgate.net Efficiently modifying this core is crucial for developing novel analogues. Modern synthetic chemistry offers several advanced protocols to achieve this, enhancing speed, selectivity, and environmental compatibility compared to traditional methods. researchgate.netnih.gov

Achieving regioselectivity in the functionalization of the acridine ring system is a significant synthetic challenge due to the multiple C-H bonds available for reaction. nih.gov Researchers have developed specific strategies to control the position of substitution.

One prominent method involves the use of N-oxides as directing groups. This approach enables the site-selective functionalization of quinolines and related heterocycles, including acridine, at various positions that are otherwise difficult to access. mdpi.com For instance, Rh(NHC)-catalyzed arylation can target the C8 position of the quinoline (B57606) core, a strategy applicable to tricyclic systems like acridine. mdpi.com Another strategy employs organozinc reagents to effect the regioselective arylation and alkylation of acridines specifically at the C-4 and C-9 positions. nih.gov Furthermore, a modular synthesis of acridinium (B8443388) photocatalysts has been developed through a site-selective late-stage C(aryl)–H alkylation, allowing for the functionalization of the 3 and 6 positions. chinesechemsoc.org This is achieved by a cross-coupling reaction between acridinium salts and organotrifluoroborates, initiated by visible light. chinesechemsoc.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the creation of acridine derivatives. clockss.orgrsc.org This technique significantly reduces reaction times, often from several hours with conventional heating to just a few minutes. clockss.orgresearchgate.net

The Bernthsen reaction, a classic method for acridine synthesis involving the condensation of diarylamines and carboxylic acids with zinc chloride, is dramatically expedited by microwave irradiation. clockss.org For example, the reaction of diphenylamine (B1679370) with acetic acid, which takes 8 hours under conventional heating to produce 9-methylacridine, can be completed in just 5 minutes using a microwave reactor at a similar temperature, achieving good yields. clockss.org Microwave assistance is also integral to many modern one-pot, multi-component syntheses of complex acridines, often in environmentally friendly solvents like water. rsc.orgrsc.org This high-speed method has been successfully applied to produce various multifunctionalized acridine derivatives, such as pyrrolo[2,3,4-kl]acridines, in 12–15 minutes. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Acridine Synthesis

Reaction Heating Method Reactants Catalyst/Agent Time Yield Source
Bernthsen Reaction Conventional Diphenylamine, Acetic Acid Zinc Chloride 8 hours 82% clockss.org
Bernthsen Reaction Microwave Diphenylamine, Acetic Acid Zinc Chloride 5 minutes 79% clockss.org
Acridinedione Synthesis Conventional Aldehyde, Dimedone, Amine - 20-40 hours - researchgate.net
Acridinedione Synthesis Microwave Aldehyde, Dimedone, Amine Zinc Chloride 5 minutes 60-80% researchgate.net

Metal-Free Catalysis in Acridine Derivative Synthesis

Recent advancements have focused on developing metal-free catalytic systems for organic synthesis to enhance sustainability. rsc.org In the context of acridine chemistry, acridinium salts themselves have been employed as potent organic photoredox catalysts. rsc.org These catalysts can replace traditional transition-metal complexes based on iridium and ruthenium, offering unique reactivities under mild conditions. chinesechemsoc.orgrsc.org

Acridinium-based organophotocatalysis facilitates a range of synthetic transformations, including selective carbon-heteroatom and carbon-carbon cross-coupling reactions. rsc.org For example, 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767) (Fukuzumi's catalyst) effectively catalyzes the synthesis of fluorovinylphosphonates in moderate, metal-free conditions. rsc.org Furthermore, atomically engineered acridine derivatives have been developed as metal-free, self-sensitized molecular catalysts for the solar-driven conversion of CO₂ to formic acid with high efficiency and selectivity. nih.govresearchgate.net These systems operate through a direct single-electron transfer process from the excited acridine derivative to CO₂. nih.govresearchgate.net

One-pot, multi-component reactions represent a highly efficient strategy for constructing complex molecular architectures like acridine frameworks in a single synthetic operation. researchgate.net These methods are prized for their atom economy, simplicity, and ability to generate diverse libraries of compounds quickly. scielo.org.mxbohrium.com

The synthesis of benzo[c]acridine derivatives, for example, can be achieved via a three-component condensation of an aromatic aldehyde, dimedone, and 1-naphthylamine. scielo.org.mx This reaction proceeds efficiently under solvent-free conditions using sulfonic acid functionalized SBA-15 (SBA-Pr-SO₃H) as a nanoporous heterogeneous acid catalyst, with reaction times as short as 2-13 minutes. scielo.org.mx Another approach utilizes a novel heterogeneous nanocatalyst (Fe₃O₄@Co/Zn-ZIFs@1-aza-18-crown-6-ether-Ni) in water under ultrasonic irradiation to synthesize acridines in just three minutes. nih.gov These one-pot methods can tolerate a wide variety of functional groups on the aldehyde component, including methyl, methoxy, nitro, hydroxyl, and halides, consistently producing high yields. scielo.org.mx A palladium-catalyzed one-pot method has also been developed that synthesizes 9-substituted acridines from terminal alkynes and bis(2-bromophenyl)amine. nih.gov

Table 2: Examples of One-Pot Syntheses for Acridine Derivatives

Acridine Derivative Type Components Catalyst/Conditions Solvent Time Yield Source
Benzo[c]acridin-8(9H)-one Aromatic Aldehydes, Dimedone, 1-Naphthylamine SBA-Pr-SO₃H Solvent-free 2-13 min High scielo.org.mx
Acridinedione Arylglyoxal, Dimedone, Ammonium Acetate Fe₃O₄@Co/Zn-ZIFs@1-aza-18-crown-6-ether-Ni, Ultrasonication Water 3 min ~95% nih.gov
Pyrazolo-acridine Pyrazole-4-carbaldehyde, Dimedone, Aromatic Amines - Ethanol (B145695) - - bohrium.com
9-Substituted Acridine Bis(2-bromophenyl)amine, Terminal Alkynes PdCl₂(PPh₃)₂, CuI Ethylene Diamine - - nih.gov

Synthesis of Specific 3-Acetamidoacridine Derivatives

While the above sections focus on the modification of the core acridine structure, specific derivatizations are key to tuning the molecule's properties. The synthesis of N-acylhydrazone derivatives is a notable example of creating complex analogues from a pre-formed acridine scaffold.

N-acylhydrazones are a significant class of compounds in medicinal chemistry, and their integration with the acridine scaffold has been explored to develop new molecules with potential biological activities. nih.govresearchgate.net The synthesis of these derivatives is generally straightforward, typically involving the condensation reaction between an acridine-based carbohydrazide (B1668358) and a suitable aldehyde or ketone. researchgate.net

In a representative synthesis, acridine-4-carbohydrazide is used as the key intermediate. nih.gov This hydrazide is prepared from ethyl acridine-4-carboxylate by reacting it with hydrazine (B178648) hydrate (B1144303) in refluxing ethanol. nih.gov The resulting acridine-4-carbohydrazide is then condensed with various substituted aryl aldehydes in ethanol to yield the final N'-[(E)-(acridin-4-yl)methylidene]benzohydrazide derivatives in high yields (80-90%). nih.gov Spectroscopic analysis, including NMR, confirms the structure and typically shows the exclusive formation of the E-isomer at the C=N double bond. nih.govresearchgate.net

Isoxazolo- and Pyrazolo-[3,4-a]acridine Systems

The fusion of isoxazole (B147169) or pyrazole (B372694) rings to the acridine framework creates novel heterocyclic systems with unique electronic and steric properties. Synthetic strategies for these systems typically involve the construction of the new five-membered ring onto a pre-existing acridine or acridone (B373769) precursor.

A significant method for preparing pyrazolo[3,4-a]acridines involves a one-pot reaction based on the Friedländer synthesis. researchgate.net This approach utilizes 2-amino-5-chloro or nitro-substituted benzophenones which react with 1,3-cyclic diketones in the presence of Eaton's reagent (phosphorus pentoxide-methanesulfonic acid) under solvent-free conditions to yield the foundational acridone synthon. researchgate.net These intermediates are then reacted with hydrazine hydrate to construct the fused pyrazole ring, affording the final pyrazolo[3,4-a]acridine derivatives in good to high yields. researchgate.net

Starting Material (Acridone Intermediate) Reagent Product Yield
7-Nitro-9-phenyl-2,3-dihydroacridin-4(1H)-oneHydrazine hydrate9-Nitro-11-phenyl-4,5-dihydro-2H-pyrazolo[3,4-a]acridineGood to High
7-Chloro-9-phenyl-2,3-dihydroacridin-4(1H)-oneHydrazine hydrate9-Chloro-11-phenyl-4,5-dihydro-2H-pyrazolo[3,4-a]acridineGood to High

For the synthesis of acridine-isoxazole hybrids, a versatile approach involves 1,3-dipolar cycloaddition. nih.gov In this method, N-hydroxyacridinecarbimidoyl chloride hydrochlorides serve as convenient precursors to nitrile oxides. These reactive intermediates readily undergo cycloaddition with various terminal alkynes to yield 3-(acridin-9-yl)isoxazole derivatives, where the acridine and isoxazole moieties are directly linked. nih.gov This method provides a straightforward route to a range of substituted isoxazole-acridine hybrids. nih.gov

Acridine-Terpyridyl Bidentate Ligand Architectures

The development of advanced materials and sensors has spurred interest in molecules that combine the unique photophysical properties of acridine with the metal-coordinating capabilities of terpyridine (TPy). A notable strategy involves the direct incorporation of an acridine unit into a terpyridine framework to generate novel acridine-TPy bidentate ligands (AcTPy). researchgate.net In these architectures, the terpyridine moiety can act as a bidentate chelate ligand, forming stable octahedral complexes with transition metals like rhenium. researchgate.netrsc.org The synthesis of these ligands creates a platform for developing stimulus-responsive luminescent materials, where the fluorescence emission can be tuned by factors such as pH or metal coordination. researchgate.net

Bisacridine Conjugates

Bisacridines, molecules featuring two acridine units connected by a linker chain, have been extensively investigated. The synthetic approaches to these conjugates are designed to control the distance and relative orientation between the two acridine rings, which is crucial for their biological activity, particularly as DNA bis-intercalating agents.

One common synthetic route involves the reaction of a suitable diamine linker with a 9-substituted acridine precursor. For example, bis-acridine compounds with a spermidine-type linker have been synthesized by reacting diamines with 9-methoxyacridine. mdpi.com Another established method is the preparation of bis(acridine-4-carboxamides). acs.org This synthesis involves the reaction of the isolated imidazolides of substituted acridine-4-carboxylic acids with a diamine such as N,N-bis(3-aminopropyl)methylamine. acs.org This approach allows for the creation of dimeric analogues of potent monomeric acridine compounds. acs.org

Acridine Precursor Linker Product Class
9-MethoxyacridineSpermidine-type diaminesBis-(9-acridinyl) compounds mdpi.com
Substituted acridine-4-carboxylic acid imidazolideN,N-bis(3-aminopropyl)methylamineBis(acridine-4-carboxamides) acs.org

Derivatives Incorporating Pyrrole and Thiazolidine (B150603) Rings

The synthesis of hybrid molecules containing acridine, pyrrole, and thiazolidine rings has been achieved through multi-step processes designed to build these heterocyclic systems in a controlled manner. mdpi.comnih.gov A key strategy involves the initial efficient, two-step synthesis of spiro derivatives, which serve as versatile intermediates. mdpi.com This process begins with isothiocyanates and 2-cyanoacetohydrazide. nih.gov

The thiourea (B124793) side chain present in these spiro derivatives is then utilized as a crucial component for the regioselective construction of a thiazolidine-4-one ring. mdpi.comnih.gov This is accomplished through reactions with various bifunctional reagents. The choice of reagent dictates the substitution pattern on the final thiazolidine ring. mdpi.comnih.gov This modular approach allows for the generation of a library of derivatives with diverse functionalities. mdpi.com

Bifunctional Reagent Resulting Moiety on Thiazolidine Ring
Methyl-bromoacetateForms a 4-oxo-1,3-thiazolidin-2-ylidene structure mdpi.comnih.gov
Diethyl-acetylenedicarboxylateIntroduces an ester functional group mdpi.comnih.gov
Ethyl-2-bromopropionateAdds a methyl and ester group mdpi.comnih.gov
Ethyl-2-bromovalerateAdds a propyl and ester group mdpi.comnih.gov

Rational Design Principles for Novel Acridine Scaffolds

Scaffold Hopping Methodologies in Acridine Derivatization

Scaffold hopping is a crucial strategy in modern medicinal chemistry for the discovery of structurally novel compounds that retain the biological activity of a known parent molecule. nih.gov The core concept involves replacing the central molecular framework—the scaffold—of a known active compound with a different, often non-obvious, core structure while preserving the key pharmacophoric features responsible for biological function. nih.govbhsai.org This technique is employed to move into novel chemical space, improve physicochemical or pharmacokinetic properties, and circumvent existing patents. bhsai.org

In the context of acridine derivatization, scaffold hopping could involve replacing the tricyclic acridine core with a bioisosteric heterocyclic system. Methodologies for identifying potential replacement scaffolds are diverse and can be classified into several categories: nih.govbhsai.org

Heterocycle Replacements: Swapping the acridine ring system for another, such as a phenanthridine, carbazole (B46965), or a novel fused system like the pyrazolo[3,4-b]pyridine core, which has been used to develop kinase inhibitors. nih.govnih.gov

Ring Opening or Closure: Modifying the acridine core by cleaving one of the rings to create a more flexible scaffold or, conversely, cyclizing a flexible precursor to form a novel rigid system. nih.gov

Topology-Based Hopping: Using computational methods to identify scaffolds that present the same 3D arrangement of functional groups as the original acridine ligand, even with a completely different underlying connectivity. nih.gov

The application of these principles allows chemists to escape the confines of a single chemical class and discover new lead compounds with potentially superior properties. bhsai.org

Methodologies for Structural Elucidation and Purity Assessment

The definitive identification and confirmation of the purity of newly synthesized this compound analogues rely on a suite of advanced spectroscopic and analytical techniques. These methods provide unambiguous evidence of the molecular structure, functional groups, elemental composition, and three-dimensional arrangement in the solid state.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms, while two-dimensional (2D) techniques establish connectivity and spatial relationships within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a this compound analogue displays characteristic signals for the aromatic protons of the acridine core, the amide proton (N-H), and the methyl protons of the acetyl group. The aromatic protons typically resonate in the downfield region (δ 7.0–9.0 ppm) due to the deshielding effect of the aromatic rings. acs.org The exact chemical shifts and coupling patterns are highly sensitive to the substitution pattern on the acridine framework. The amide proton usually appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methyl protons of the acetamido group give rise to a sharp singlet, typically observed in the upfield region (δ 2.0–2.5 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for a this compound analogue would show distinct signals for the carbons of the acridine core, the carbonyl carbon (C=O) of the amide, and the methyl carbon. The aromatic carbons resonate between δ 115–150 ppm, while the amide carbonyl carbon appears significantly downfield, typically around δ 168–172 ppm.

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to make unambiguous assignments.

COSY (¹H-¹H Correlation): Establishes correlations between protons that are coupled to each other, helping to map out the connectivity of protons within the aromatic rings.

HSQC (¹H-¹³C Correlation): Identifies which protons are directly attached to which carbon atoms, allowing for the definitive assignment of both ¹H and ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the conformation and stereochemistry of derivatives by identifying protons that are close in space. arabjchem.org

Table 1: Representative ¹H NMR Chemical Shift Data for a Substituted 3-Aminoacridine Analogue Data is illustrative for a related structure, 3-(methylamino)-4-(hydroxymethyl)acridine derivative. acs.org

Proton AssignmentChemical Shift (δ ppm)MultiplicityCoupling Constant (J)
H-98.78s-
Aromatic-H7.99m-
H-57.90d1.9 Hz
H-77.45dd1.9, 8.9 Hz
Aromatic-H7.35d8.9 Hz
NHMe6.28m-
Ar-CH₂-OH5.28s-
(NH)CH₃3.00d4.8 Hz

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nist.gov The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. nih.govnih.gov

Key diagnostic peaks include:

N-H Stretching: A moderate to sharp absorption band typically appears in the region of 3200–3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide group. arabjchem.org

Aromatic C-H Stretching: Absorption bands for the aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl group of the acetamido moiety shows C-H stretching vibrations just below 3000 cm⁻¹.

C=O Stretching (Amide I Band): A strong, sharp absorption peak characteristic of the carbonyl group in the amide is found in the range of 1650–1690 cm⁻¹. This is one of the most prominent peaks in the spectrum.

N-H Bending (Amide II Band): This band, resulting from the N-H bending vibration coupled with C-N stretching, appears around 1510–1570 cm⁻¹.

C=C and C=N Stretching: Multiple sharp bands in the 1400–1620 cm⁻¹ region correspond to the stretching vibrations within the acridine aromatic system. arabjchem.org

Table 2: Expected FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amide N-HStretch3200 - 3400Medium
Aromatic C-HStretch3000 - 3100Medium-Weak
Methyl C-HStretch2850 - 2960Weak
Amide C=OStretch (Amide I)1650 - 1690Strong
Aromatic C=C/C=NStretch1400 - 1620Medium-Strong
Amide N-HBend (Amide II)1510 - 1570Medium-Strong

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a compound with extremely high accuracy. uni.lu Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or five decimal places. This precision allows for the calculation of a unique elemental formula, thereby confirming the identity of the synthesized this compound analogue.

For this compound (C₁₅H₁₂N₂O), the theoretical monoisotopic mass is 236.09496 Da. researchgate.net HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would measure the m/z of the protonated molecule [M+H]⁺. The experimental value obtained should match the theoretical value with an error of less than 5 ppm, providing strong evidence for the proposed chemical formula.

Table 3: Predicted HRMS Data for this compound (C₁₅H₁₂N₂O)

Adduct IonTheoretical m/z
[M+H]⁺237.10224
[M+Na]⁺259.08418
[M+K]⁺275.05812
[M]⁺236.09441
Data derived from predicted values for the specified molecular formula. tandfonline.com

Single-Crystal X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. figshare.com This non-destructive technique provides precise information on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding and π-π stacking) in the crystal lattice.

To perform this analysis, a high-quality single crystal of the this compound analogue is required. The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the complete molecular structure can be refined. figshare.com This analysis provides unequivocal proof of the compound's structure and connectivity.

Table 4: Illustrative Single-Crystal X-ray Diffraction Data for an Acridine Analogue Data is for a related structure, N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide (B32628) monohydrate.

ParameterValue
Chemical FormulaC₂₁H₂₅N₃O₂
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.6536
b (Å)11.027
c (Å)12.6899
α (°)66.863
β (°)80.598
γ (°)71.772
Volume (ų)934.38
Z (molecules/unit cell)2

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values, typically within ±0.4%, serves as a crucial criterion for assessing the purity of the synthesized compound. For this compound, the analysis would confirm the ratio of C, H, and N atoms in the molecule.

Table 5: Theoretical Elemental Composition of this compound (C₁₅H₁₂N₂O)

ElementAtomic MassNumber of AtomsTotal MassPercentage (%)
Carbon (C)12.01115180.16576.25
Hydrogen (H)1.0081212.0965.12
Nitrogen (N)14.007228.01411.86
Oxygen (O)15.999115.9996.77
Total 236.274 100.00

Photophysical Properties and Advanced Spectroscopic Characterization of 3 Acetamidoacridine Systems

Luminescence Characteristics of Acridine-Based Compounds

The luminescence of acridine-based compounds is governed by the nature of their electronic excited states. The introduction of substituents onto the acridine (B1665455) ring, such as the acetamido group in 3-Acetamidoacridine, can significantly modulate these properties, influencing absorption and emission wavelengths, fluorescence efficiency, and excited-state dynamics.

The electronic absorption spectra of acridine derivatives are primarily characterized by intense bands resulting from π-π* transitions within the aromatic system. uomustansiriyah.edu.iq For many acridine derivatives, these absorption bands typically appear in the near-ultraviolet to visible region, often between 370 and 420 nm. researchgate.net The emission spectra are generally observed at longer wavelengths (a phenomenon known as Stokes shift), with the color of the emitted light being highly dependent on the specific substituents and the medium. miami.edu For instance, some acridine derivatives exhibit blue emission in solution (around 420-450 nm), which can shift to yellow-red in the solid state. researchgate.net

The shape and position of these spectra are fundamental to understanding the electronic structure of the molecule. An electron-donating group, like an acetamido group, can influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption and emission wavelengths.

Table 1: Illustrative Absorption and Emission Maxima for Selected Acridine Derivatives This table presents data for representative acridine compounds to illustrate typical spectral ranges.

Compound/System Solvent/State Absorption Max (λ_abs) Emission Max (λ_em)
Acridine-o-carborane Derivative researchgate.net Solution 370-420 nm 420-450 nm (Blue)
Acridine-o-carborane Derivative researchgate.net Solid State Not specified 574-610 nm (Yellow-Red)
Spiroacridine-imidazole Derivative (SAF-BI) rsc.org Toluene Not specified ~410 nm (Deep-Blue)
Spiroacridine-imidazole Derivative (SAF-BI) rsc.org Solid Film Not specified ~440 nm (Blue)

The fluorescence quantum yield (Φf) is a critical measure of a molecule's emission efficiency, defined as the ratio of photons emitted to photons absorbed. nih.gov This parameter is highly sensitive to the molecular structure and its environment. For acridine derivatives, Φf can range from nearly zero to almost unity. The presence of heavy atoms or specific functional groups can promote non-radiative decay pathways, such as intersystem crossing to the triplet state, which reduces the fluorescence quantum yield. nih.gov

Conversely, rigid molecular structures that suppress non-radiative decay can lead to high quantum yields. rsc.org For example, some advanced donor-acceptor acridine derivatives designed for OLEDs exhibit exceptionally high quantum yields, such as DMAC-TRZ with a reported Φf of 93% in toluene. acs.org In contrast, the quantum yield of some acridone (B373769) derivatives can be significantly quenched in polar solvents like water. mdpi.com The determination of Φf is essential for applications where brightness is paramount.

Table 2: Representative Fluorescence Quantum Yields (Φf) of Acridine Derivatives This table provides examples of quantum yields for different acridine-based systems to demonstrate the possible range.

Compound/System Medium/Condition Fluorescence Quantum Yield (Φf)
Acridine-ethynyl-o-carborane (Excimer Emission) researchgate.net Solid State 0.23
DMAC-TRZ acs.org Toluene 0.93
Acridone Derivative (3-3) nih.gov n-hexane 0.24

Note: The data in this table is for illustrative purposes.

The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter provides crucial insights into the rates of both radiative (fluorescence) and non-radiative decay processes. Lifetimes are typically measured using time-resolved fluorescence spectroscopy. arxiv.org

For simple acridines, the fluorescence lifetime is often in the nanosecond range. For example, the lifetime of the excited acridinium (B8443388) cation has been measured to be around 30 ns in acidic solutions, though this can be shortened by quenchers. nih.gov In more complex systems, particularly those exhibiting thermally activated delayed fluorescence (TADF), a longer-lived delayed fluorescence component can be observed with lifetimes extending into the microsecond range. acs.orgspringernature.com This delayed fluorescence arises from the harvesting of triplet excitons that are converted back to the singlet state.

Mechanisms of Fluorescence Modulation and Environmental Responsiveness

Aggregation-Induced Emission (AIE) Behavior

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where molecules that are non-emissive or weakly fluorescent in dilute solutions become highly luminescent upon aggregation. ust.hkencyclopedia.pub This behavior is contrary to the more common aggregation-caused quenching (ACQ), where molecular aggregation leads to a decrease in fluorescence intensity due to the formation of non-radiative excimers or π-π stacking. encyclopedia.pub The primary mechanism behind AIE is the restriction of intramolecular rotations (RIR) in the aggregated state. ust.hk In solution, molecules with freely rotating components, such as phenyl rotors, can dissipate excited-state energy through non-radiative pathways. ust.hk In the aggregated state, these rotations are physically hindered, which blocks the non-radiative decay channels and opens up radiative pathways, leading to strong light emission. ust.hkpku.edu.cn

While the planar structure of the acridine core itself typically promotes π-π stacking and leads to ACQ, the concept of AIE can be applied to acridine derivatives through strategic molecular design. For AIE to be observed in a this compound system, the molecule would likely need to be modified to incorporate bulky, rotatable groups. These modifications would prevent the close packing and π-π stacking characteristic of ACQ, while enabling the RIR mechanism upon aggregation. For example, attaching propeller-like moieties such as tetraphenylethylene (B103901) (TPE) to the acridine scaffold is a common strategy to impart AIE characteristics. encyclopedia.pub

Currently, specific studies demonstrating AIE behavior directly in the unmodified this compound are not prominent in the literature. The inherent tendency of the unsubstituted acridine ring to quench emission in the solid state suggests that derivatives specifically engineered to restrict intramolecular motion would be required to observe this phenomenon.

Charge Transfer Dynamics within Acridine Conjugates

The electronic nature of this compound, featuring an electron-donating acetamido group (-NHCOCH₃) attached to the electron-accepting acridine ring system, makes it a candidate for studies involving intramolecular charge transfer (ICT). Upon photoexcitation, an electron can be promoted from a molecular orbital predominantly located on the donor part of the molecule (the acetamidoacridine moiety) to an orbital on the acceptor part. This excited state, known as an ICT state, is often characterized by a large dipole moment and sensitivity to solvent polarity.

In acridine conjugates, where this compound might be linked to other chromophores or functional units, complex charge transfer dynamics can occur. For instance, in donor-acceptor systems, photoinduced electron transfer (PET) is a critical process. Research on covalently linked sensitizer-azide systems, including those with 9-acetamidoacridine (B11054262), has shown that single-electron transfer can compete with energy transfer upon photoexcitation. researchgate.net The detection of radical ions using techniques like laser transient absorption spectroscopy provides direct evidence for these charge transfer processes. researchgate.net

The dynamics of these charge transfer states are crucial for applications in photocatalysis and organic electronics. Femtosecond transient absorption spectroscopy is a powerful tool for studying these ultrafast processes, allowing for the direct observation of charge separation and recombination in photocatalytic systems. mdpi.com By modifying the structure of acridine conjugates, for example by altering the linker between donor and acceptor units, it is possible to control the rates and efficiencies of these charge transfer events. researchgate.net

Specific Spectroscopic Techniques for Photophysical Investigation

UV-Visible absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. ijnrd.org The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. For π-conjugated systems like this compound, the primary absorptions are typically due to π-π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands provide insight into the electronic structure of the molecule.

The UV-Vis spectrum of an acridine derivative is sensitive to its chemical environment. Factors such as solvent polarity can influence the energy levels of the ground and excited states, potentially leading to shifts in the absorption maxima (solvatochromism). The table below presents typical UV-Visible absorption data for acridine derivatives, illustrating the characteristic absorption bands.

CompoundSolventλmax (nm)Molar Absorptivity (ε, M-1cm-1)Transition
AcridineEthanol (B145695)251, 326, 341, 357186000, 3800, 6800, 9300π-π
9-Aminoacridine (B1665356)Ethanol260, 383, 403, 42553700, 7590, 9770, 7590π-π, ICT

This table provides representative data for the parent acridine and a related aminoacridine to illustrate typical electronic transitions. Specific data for this compound may vary.

Transient absorption (TA) spectroscopy, also known as flash photolysis, is a pump-probe technique essential for studying the properties and dynamics of short-lived excited states. edinst.com A sample is first excited by a short, intense laser pulse (the pump), and the resulting changes in its absorption spectrum are monitored using a second, weaker probe pulse at various delay times. edinst.com This allows for the characterization of transient species such as singlet excited states, triplet states, and radical ions that are generated photochemically. edinst.comrsc.org

In the context of this compound, TA spectroscopy can be used to:

Identify Triplet States: Following intersystem crossing (ISC) from the initially formed singlet excited state, the longer-lived triplet state can be observed. The TA spectrum of the triplet state is distinct from the ground-state absorption.

Monitor Charge Transfer: In conjugates, TA can track the formation and decay of radical cations and anions that result from photoinduced electron transfer, providing kinetic data on charge separation and recombination. researchgate.netresearchgate.net

Probe Reaction Intermediates: If the excited molecule undergoes a chemical reaction, TA can help identify the transient intermediates involved. rsc.org

For example, studies on 9-acetamidoacridine have utilized laser transient absorption spectroscopy to detect radical ions, confirming that single-electron transfer occurs in competition with energy transfer in sensitized reactions. researchgate.net The lifetimes of these transient species, which can range from femtoseconds to milliseconds, provide critical information about the deactivation pathways of the excited state. mdpi.comedinst.com

The acridine ring contains a basic nitrogen atom (at position 10) that can be protonated in acidic conditions. This protonation significantly alters the electronic structure and, consequently, the photophysical properties of the molecule. UV-Visible and fluorescence spectroscopy are highly sensitive to these changes.

Protonation: Upon addition of acid, the nitrogen atom of the acridine ring becomes protonated, forming an acridinium cation. Spectroscopic evidence shows this typically results in a bathochromic (red) shift in the long-wavelength absorption bands due to the increased electron-accepting nature of the protonated ring. epdf.pub A study of the dissociation constants of 9-aminoacridinium (B1235168) ions shows that the first proton attacks the ring nitrogen atom, and a second protonation can occur on the amino group only in very strong acids. epdf.pub The changes in the absorption or emission spectra as a function of pH can be used to determine the ground-state and excited-state pKa values, respectively.

Aggregation: At high concentrations, planar aromatic molecules like this compound can form aggregates in solution, driven by π-π stacking interactions. This aggregation can be monitored using UV-Vis spectroscopy. Often, aggregation leads to hypochromism (a decrease in molar absorptivity) and sometimes shifts in the absorption bands. Deviations from the Beer-Lambert law at high concentrations are a key indicator of aggregate formation. Comparing experimental spectroscopic data with quantum mechanical calculations for isolated versus aggregated species can help elucidate the nature of the aggregates formed. nih.gov

Rational Tuning of Photophysical Attributes through Structural Modification

The photophysical properties of the this compound core can be systematically tuned through rational chemical modifications. This allows for the design of molecules with tailored absorption and emission characteristics for specific applications. rsc.orgrsc.org

Key strategies for tuning include:

Substitution on the Acridine Ring: Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions on the acridine ring can modulate the energy of the HOMO and LUMO. nih.gov For example, adding further EDGs would likely raise the HOMO energy, leading to red-shifted absorption and emission spectra. Conversely, adding EWGs can lower the LUMO energy, also resulting in a red shift and potentially altering the charge transfer character of the excited state. nih.gov

Modification of the Acetamido Group: Altering the substituent on the nitrogen atom can influence its electron-donating strength and introduce steric bulk. Replacing the acetyl group with other functionalities can fine-tune the electronic properties and solubility.

Extension of π-Conjugation: Fusing additional aromatic rings to the acridine backbone (creating polycyclic systems) extends the π-conjugated system. This generally leads to significant bathochromic shifts in both absorption and emission, moving the fluorescence towards longer wavelengths. nih.gov A study on the synthesis of various substituted acridines demonstrated that creating polycyclic derivatives with extended π-conjugation is an effective strategy for modifying photophysical properties. nih.gov

These modifications allow for precise control over key parameters such as emission color, fluorescence quantum yield, and excited-state lifetime, enabling the development of advanced materials for applications ranging from biological imaging to organic light-emitting diodes (OLEDs). mdpi.combgsu.edu

Mechanistic Investigations of Biological Interactions of 3 Acetamidoacridine in Vitro Research Focus

Elucidation of Nucleic Acid Binding Mechanisms

The interaction of acridine (B1665455) derivatives with nucleic acids is a cornerstone of their biological activity. While specific experimental data for 3-Acetamidoacridine is limited in the reviewed literature, the broader class of acridine compounds provides a framework for understanding its potential mechanisms of action. The planar aromatic structure of the acridine ring is the key feature enabling its interaction with the helical structure of DNA.

DNA Intercalation through π-π Stacking Interactions

The primary mode of interaction for many acridine derivatives with double-stranded DNA is intercalation. This process involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix. The stability of this intercalated complex is significantly influenced by π-π stacking interactions between the aromatic system of the acridine molecule and the purine (B94841) and pyrimidine (B1678525) bases of DNA. These non-covalent interactions are crucial for the affinity and stability of the drug-DNA complex.

Specificity and Affinity for DNA/RNA Structures

The binding affinity of acridine derivatives for DNA and RNA is a critical determinant of their biological effects. This affinity is often quantified by the binding constant (Kb). For a series of novel acridine-thiosemicarbazone derivatives, binding constants with calf thymus DNA (ctDNA) were estimated to be in the range of 1.25 × 105 to 5.26 × 105 M−1. While these values provide a reference for the general affinity of substituted acridines, the specific binding constant for this compound would require direct experimental determination.

The specificity of binding, or the preference for certain DNA sequences or structures, is influenced by the nature and position of substituents on the acridine ring. These substituents can form specific hydrogen bonds or have steric interactions with the functional groups of the DNA bases in the major or minor grooves, leading to preferential binding to certain sequences (e.g., GC-rich vs. AT-rich regions).

Interactions with G-Quadruplex DNA

G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences, which are found in telomeres and gene promoter regions. These structures have emerged as important targets for anticancer drug development. Certain acridine derivatives have been shown to bind to and stabilize G-quadruplex DNA. This interaction can interfere with important cellular processes such as telomere maintenance and gene transcription. The planar acridine core can stack on the terminal G-tetrads of the quadruplex, and substituents can interact with the loops and grooves of the structure, contributing to binding affinity and selectivity. The ability of this compound to interact with G-quadruplex DNA has not been specifically detailed in the available literature but remains a plausible mechanism of action given the properties of the acridine scaffold.

Interaction with Enzymatic Systems

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. They are major targets for many anticancer drugs.

Topoisomerase I and II Inhibition Mechanisms

Acridine derivatives have been widely studied as inhibitors of both topoisomerase I and topoisomerase II. These enzymes function by creating transient breaks in the DNA backbone to allow for the passage of another DNA strand, thereby relieving torsional stress.

Topoisomerase I Inhibition: Topoisomerase I creates single-strand breaks in DNA. Inhibitors of this enzyme, such as camptothecin (B557342) and its derivatives, stabilize the covalent complex formed between the enzyme and the cleaved DNA strand. This prevents the re-ligation of the DNA break and leads to the accumulation of single-strand breaks, which can be converted to cytotoxic double-strand breaks during DNA replication.

Topoisomerase II Inhibition: Topoisomerase II creates transient double-strand breaks in DNA. Acridine derivatives, such as amsacrine, are known to inhibit topoisomerase II. These inhibitors typically act as "poisons," stabilizing the "cleavable complex," which is the intermediate state where the enzyme is covalently bound to the 5'-termini of the cleaved DNA. This stabilization prevents the re-ligation of the double-strand break, leading to the accumulation of these breaks and ultimately triggering apoptosis (programmed cell death).

The inhibitory potency of these compounds is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For instance, a series of N-substituted acridone (B373769) derivatives showed potent inhibition of topoisomerase IIα and IIβ with IC50 values in the sub-micromolar range (e.g., 0.17 µM for topo IIα and 0.23 µM for topo IIβ for one of the derivatives). The specific IC50 values for this compound against topoisomerase I and II would need to be determined experimentally to fully characterize its enzymatic inhibition profile.

Telomerase Modulation Studies

Acridine derivatives have been identified as potent inhibitors of telomerase, an enzyme crucial for maintaining telomere length and implicated in the immortalization of cancer cells. The primary mechanism of inhibition by these compounds involves the stabilization of G-quadruplex structures. Telomeric DNA has a guanine-rich sequence at the 3' overhang, which can fold into these four-stranded secondary structures. By binding to and stabilizing these G-quadruplexes, acridine derivatives can prevent telomerase from accessing the end of the telomere, thereby inhibiting its catalytic activity and preventing telomere elongation. nih.govnih.govnih.gov

In vitro studies using the Telomeric Repeat Amplification Protocol (TRAP) assay have been instrumental in quantifying the inhibitory activity of these compounds. A notable example is BRACO-19, a 3,6,9-trisubstituted acridine derivative, which has been extensively studied. In human glioblastoma cells, BRACO-19 was shown to inhibit telomerase activity in a dose-dependent manner, with near-complete inhibition at a concentration of 5 µM. nih.gov This inhibition is consistent with a model where the ligand displaces telomerase from the telomere. nih.gov Research has shown that various substitutions on the acridine core can significantly influence inhibitory potency, with some derivatives demonstrating IC50 values in the low micromolar range. nih.govresearchgate.net

Acridine DerivativeIC50 (Telomerase Inhibition)Cell Line / Assay
BRACO-19 2.5 µMUXF1138L Cells
Various 3,6-disubstituted acridines 1.3 - 8 µMTRAP Assay
A specific 4,9-disubstituted acridine 2.6 µMTRAP Assay

This table presents a selection of IC50 values for different acridine derivatives, demonstrating their potency as telomerase inhibitors in vitro. nih.govresearchgate.netaacrjournals.org

Acetylcholinesterase and Cholinesterase Inhibition

The acridine scaffold is a key feature in the design of cholinesterase inhibitors, which are compounds that block the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for breaking down the neurotransmitter acetylcholine (B1216132). By inhibiting them, the concentration and duration of acetylcholine in the synaptic cleft are increased. This mechanism is the basis for the therapeutic use of such inhibitors in conditions like Alzheimer's disease.

Acridine derivatives function as effective inhibitors of these enzymes. Mechanistic studies suggest that tricyclic analogues of acridine associate with the choline (B1196258) subsite within the active center of the cholinesterases. This interaction prevents the binding and subsequent hydrolysis of acetylcholine. The development of drugs like Tacrine (B349632), an aminoacridine derivative, highlights the clinical relevance of this scaffold in targeting cholinesterase activity.

CD73 Enzyme Interaction and Modulation

The ecto-5'-nucleotidase (CD73) is a cell-surface enzyme that plays a critical role in generating immunosuppressive extracellular adenosine (B11128) from adenosine monophosphate (AMP). High levels of CD73 activity in the tumor microenvironment can impair anti-tumor immune responses, making it an attractive target for cancer therapy.

Several acridine derivatives have been investigated for their ability to modulate this pathway. Quinacrine, a well-known acridine compound, has been identified as an inhibitor of ecto-5'-nucleotidase. scispace.com More recent research has explored novel compounds that can modulate the expression and enzymatic activity of both CD39 (which converts ATP/ADP to AMP) and CD73. For instance, the compound AC3™, a curcuminoid derivative that contains a heterocyclic structure, was shown to downregulate CD73 activity in cutaneous melanoma cell lines in vitro, suggesting a potential to reduce adenosine-mediated immune evasion. preprints.org While direct, extensive studies on this compound are limited, the inhibitory action of other acridine-based molecules against ectonucleotidases establishes a rationale for investigating this class of compounds as CD73 modulators. nih.govfrontiersin.org

Molecular Recognition and Interaction with Biomolecules

Binding to Human Serum Albumin (HSA)

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is a primary transporter for a wide variety of drugs. The binding of a compound to HSA is a critical determinant of its pharmacokinetic profile. The interaction between acridine derivatives and HSA has been extensively studied in vitro, primarily using fluorescence spectroscopy. nih.gov

HSA contains tryptophan residues that are intrinsically fluorescent. When a drug binds to HSA in proximity to these residues, it can cause a quenching (decrease) of the fluorescence intensity. This phenomenon is used to determine key binding parameters. Studies on various 9-aminoacridine (B1665356) derivatives have shown that they bind to HSA, typically at a single binding site. nih.gov The quenching mechanism is often static, indicating the formation of a stable ground-state complex between the acridine derivative and the albumin. researchgate.netmdpi.com

By analyzing the fluorescence quenching at different temperatures, thermodynamic parameters such as enthalpy change (ΔH) and entropy change (ΔS) can be calculated. For one bioactive acridine-4-carboxamide derivative, a negative ΔH and a positive ΔS were observed, indicating that both hydrogen bonding and hydrophobic forces played a major role in the binding process. researchgate.net

Acridine DerivativeBinding Constant (KA) (L·mol-1)Number of Binding Sites (n)Primary Binding Forces
N-(ACR-4-CA)-α-ALA 3.4 x 104 (at 293 K)~0.88Hydrogen Bonding, Hydrophobic
3,6-diethoxycarbonyl aminoacridine Data indicates strong interaction~1Hydrophobic
3,6-diphenoxycarbonyl aminoacridine Data indicates strong interaction~1Hydrophobic

This table summarizes binding parameters for the interaction of selected acridine derivatives with Human Serum Albumin (HSA) as determined by in vitro fluorescence quenching studies. researchgate.netnih.gov

Selective Interaction with Cellular Lipids and Organelles (e.g., lipid droplets, lysosomes)

Certain acridine derivatives exhibit selective accumulation within specific cellular organelles, a property that has been leveraged for cell imaging and mechanistic studies.

Lysosomes: Acridine Orange is a well-characterized acridine-based fluorescent dye that acts as a lysosomotropic agent. researchgate.net As a weak base, it freely diffuses across cell membranes in its unprotonated state. Upon entering the highly acidic environment of lysosomes (pH 4-5), it becomes protonated and trapped, leading to its accumulation. nih.gov At low concentrations within the lysosome, it exists as a monomer and emits green fluorescence. However, at high concentrations, it forms aggregates that emit a characteristic red fluorescence. This property allows Acridine Orange to be used as a sensitive probe to monitor lysosomal integrity. Disruption or permeabilization of the lysosomal membrane results in the release of the dye into the cytosol, causing a shift from red to green fluorescence. nih.govresearchgate.net

Lipid Droplets: Lipid droplets (LDs) are organelles that store neutral lipids. Recently, novel acridone-based fluorescent dyes have been specifically designed to target and visualize these structures. The compound BDAA12C, an acridone derivative, has shown excellent specificity for staining LDs in cancer cells with low toxicity. nih.gov In vitro studies using BDAA12C have successfully visualized the fusion of LDs and have even been used to track the trafficking of fatty acids from LDs to mitochondria for energy production during periods of cellular starvation, highlighting the dynamic interaction between these organelles. nih.govresearchgate.net The formation of lipid droplets has also been observed as a characteristic of apoptosis in cells treated with Acridine Orange-mediated sonodynamic therapy. nih.gov

In Vitro Cellular Responses to this compound Analogues

The evaluation of acridine analogues against various cancer cell lines in vitro is a common strategy to determine their potential as antiproliferative agents. These studies typically measure the concentration of the compound required to inhibit cell growth by 50% (IC50) after a set exposure time. The results often reveal cell-type selectivity, where a compound is significantly more potent against one cell line compared to another.

For example, a series of novel amino-substituted aza-acridine derivatives were evaluated against T24 (bladder carcinoma) and WM226-4 (metastatic melanoma) human cancer cell lines. The study found that some of the synthesized compounds induced significant antiproliferative effects, with the melanoma cells showing greater susceptibility. nih.gov Similarly, another study reported the synthesis of twenty new acridine–thiosemicarbazone derivatives and found that they showed greater cytotoxicity against B16-F10 melanoma cells compared to other cell lines. mdpi.com

Compound ClassCell LineIC50 (µM)
Aza-Acridine Derivative (Cpd 35) WM266-4 (Melanoma)24.74
Aza-Acridine Derivative (Cpd 39) WM266-4 (Melanoma)27.31
Acridine–Thiosemicarbazone (Cpd DL-08) B16-F10 (Melanoma)14.79
Acridine–Thiosemicarbazone (Cpd DL-01) K-562 (Leukemia)17.32
Acridine–Thiosemicarbazone (Cpd DL-08) K-562 (Leukemia)11.45

This table presents a selection of in vitro cytotoxicity data for various acridine analogues against different human cancer cell lines, demonstrating their antiproliferative activity. nih.govmdpi.com

Influence on Metabolic Activity of Cancer Cell Lines

Detailed research findings on the specific influence of this compound on the metabolic activity of cancer cell lines are not available in the public scientific domain. Studies investigating how this compound might alter key metabolic pathways in cancer, such as glycolysis, the citric acid cycle, or fatty acid metabolism, have not been published. Consequently, there is no data to report on its specific effects on the metabolic phenotype of cancer cells in vitro.

Modulation of Intracellular Polarity and Viscosity

There is no available scientific research that has investigated the effects of this compound on the biophysical properties of the intracellular environment, such as polarity and viscosity. The acridine structure is known to be used in fluorescent probes to study cellular environments; however, studies specifically employing this compound for this purpose or investigating its impact on these cellular characteristics have not been found in the reviewed literature.

Computational Chemistry and Structure Activity Relationship Sar Methodologies for 3 Acetamidoacridine

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ddg-pharmfac.netmdpi.com For acridine (B1665455) derivatives, QSAR models have been instrumental in predicting activities such as anticancer effects, antileishmanial activity, and DNA binding affinity. researchgate.netnih.govresearchgate.net These models translate the structural and physicochemical features of molecules into numerical descriptors, which are then used to build a predictive equation. ddg-pharmfac.net The goal is to create a statistically robust model that can forecast the activity of novel, unsynthesized compounds, thereby guiding drug design and reducing the costs and time associated with experimental screening. researchgate.netfrontiersin.org

A critical step in QSAR modeling is the calculation and selection of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. mdpi.com For acridine derivatives, a wide array of descriptors has been employed to capture the essence of their chemical information. These can be broadly categorized as:

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and total energy. researchgate.netfarmaciajournal.com These descriptors have been crucial in modeling the activity of acridines against melanoma. researchgate.net

Physicochemical Descriptors: These represent the physical and chemical properties of the compound. Commonly used descriptors for acridines include logP (lipophilicity), molar refractivity (MR), and topological polar surface area (TPSA). researchgate.netajsp.net For instance, logP and TPSA have been shown to correlate with the calcium channel antagonist activity of acridinedione derivatives. ajsp.net

Topological and Constitutional Descriptors: These descriptors are based on the 2D representation of the molecule, describing its size, shape, and atom connectivity. Examples include the Wiener index, Zagreb indices, and van der Waals volume. researchgate.netscholarsresearchlibrary.com Studies on phenylamino-acridine derivatives have demonstrated that topological parameters, sometimes in combination with indicator parameters, can effectively model DNA binding affinity. researchgate.net

The selection of the most relevant descriptors is crucial for building a predictive and interpretable QSAR model. This is often achieved through statistical techniques that identify the subset of descriptors with the highest correlation to the biological activity while minimizing inter-correlation among the descriptors themselves.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Acridine Derivatives

Descriptor CategorySpecific DescriptorRelevance/Application in Acridine StudiesReference(s)
Quantum Chemical HOMO EnergyModeling activity against B-16 Melanoma researchgate.net
LUMO EnergyCategorizing active and inactive tacrine (B349632) analogues farmaciajournal.com
HOMO-LUMO GapPredicting biological activity of bioactive acridines researchgate.net
Physicochemical logP (Octanol/Water Partition)Modeling calcium channel antagonist activity ajsp.net
Topological Polar Surface Area (TPSA)Correlating with calcium channel antagonist activity ajsp.net
Molar Refractivity (MR)Modeling DNA binding affinity of phenylamino-acridines researchgate.net
Topological van der Waals VolumePredicting activity against B-16 Melanoma researchgate.net
Wiener IndexPredicting anticancer activity of pyridoacridine alkaloids scholarsresearchlibrary.com
Zagreb IndicesPredicting anticancer activity of pyridoacridine alkaloids scholarsresearchlibrary.com

Machine learning (ML) algorithms are increasingly integral to QSAR modeling, offering powerful tools to handle complex, non-linear relationships between molecular structure and biological response. nih.govdntb.gov.ua In the context of acridine and its derivatives, various ML techniques have been applied to develop robust predictive models.

Commonly used methods include:

Multiple Linear Regression (MLR): A statistical technique used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (descriptors). It has been applied to develop QSAR models for acridinedione derivatives. ajsp.net

Artificial Neural Networks (ANN): These are computational models inspired by the structure and function of biological neural networks. ANNs are capable of modeling highly complex and non-linear data and have been used in QSAR studies of various compound classes. nih.gov

Random Forest (RF) and Extreme Gradient Boosting (XGB): These are ensemble learning methods that build multiple decision trees and merge them to get a more accurate and stable prediction. A recent study on flavones, another "privileged scaffold," successfully used RF and XGB to model anticancer activity, demonstrating the power of these methods. nih.gov

Support Vector Machines (SVM): A classification algorithm that finds a hyperplane in a high-dimensional space that distinctly classifies the data points. SVM models have shown high accuracy in classifying compounds as active or inactive. dntb.gov.ua

These ML-driven QSAR approaches have demonstrated enhanced predictive power over traditional statistical methods, making them valuable for screening large chemical libraries and prioritizing candidates for synthesis and testing. nih.govdntb.gov.ua

The ultimate goal of QSAR is to generate validated models that can accurately predict the biological activity of new compounds. mdpi.com For acridine derivatives, predictive models have been successfully developed for a range of therapeutic targets.

Anticancer Activity: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to acridine derivatives targeting telomerase, an enzyme implicated in cancer. These studies have yielded models with high predictive power, identifying key steric, electrostatic, and hydrophobic features required for potent inhibition. nih.govacs.org For instance, a CoMSIA model for trisubstituted acridines as telomerase inhibitors offered significant predictive ability and provided insights into the structural requirements for activity. nih.gov

Antileishmanial Activity: Predictive models have been used to estimate the antileishmanial activity of 9-chloro and 9-amino-2-methoxyacridines. By comparing the chemical structures to a database of known active compounds, the probability of a compound being active (Pa) was calculated, guiding the selection of derivatives with a higher likelihood of success. nih.gov

Calcium Channel Antagonism: A QSAR study on imidazolyl derivatives of 1,8-acridinediones developed a model correlating descriptors like logP and TPSA with calcium channel antagonist activity. The model was validated and used to design new, potentially more active compounds. ajsp.net

The statistical quality of these models is typically assessed using parameters like the coefficient of determination (R²) for the training set and the predictive R² (q²) from cross-validation, ensuring the model's robustness and generalizability. ajsp.netresearchgate.net

Table 2: Summary of Predictive QSAR Models for Acridine Derivatives

Biological ActivityModel TypeKey Descriptors/FieldsStatistical Performance (e.g., R²)Predicted OutcomeReference(s)
Telomerase Inhibition CoMSIASteric, Electrostatic, Hydrophobic, H-bond donorq² = 0.655, r² = 0.963Uncovered structural requirements for G-quadruplex stabilization nih.govacs.org
Activity vs. B-16 Melanoma MLRQuantum chemical (HOMO, gap), vdW volume, RefractivityR² = 0.93Predicted cytotoxic activity of 20 bioactive acridines researchgate.net
Antileishmanial Activity PASSStructural fragmentsPa (probability of activity) > 0.7Identified derivatives with high similarity to known antileishmanial drugs nih.gov
Calcium Channel Antagonism MLRWeight, AM1-IPR² = 0.99Guided the design of new acridinedione derivatives ajsp.net

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 3-Acetamidoacridine) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. ijpras.comjournalirjpac.com This method is widely used to understand the molecular basis of a ligand's activity, predict its binding affinity, and screen virtual libraries for potential drug candidates. For acridine derivatives, docking studies have been crucial in elucidating their interactions with key biological targets like DNA, topoisomerases, and various kinases. ijpsjournal.comjppres.commdpi.com

Molecular docking simulations predict the most likely three-dimensional conformation (the "pose") of a ligand within a receptor's binding site. ijpras.comfrontiersin.org The simulation also calculates a scoring function, often expressed in kcal/mol, which estimates the binding affinity. A lower (more negative) score generally indicates a more favorable binding interaction.

For acridine derivatives, docking studies have provided valuable insights:

Protein Targets: Acridine derivatives have been docked into the active sites of various proteins. For example, amide-based acridines showed high binding affinity (docking scores of -9.8 to -10.0 kcal/mol) for VEGFR2, a tyrosine kinase involved in cancer. jppres.com In another study, N10-substituted bis-acridone derivatives were docked against topoisomerase I and II, with binding energies ranging from -7.5 to -8.2 kcal/mol, identifying compounds with potent inhibitory potential. ijpsjournal.com

Nucleic Acid Targets: The planar structure of the acridine ring makes it an ideal candidate for DNA intercalation. Docking studies have confirmed this, showing how acridine derivatives slot between DNA base pairs. mdpi.comiajpr.com Furthermore, acridines have been successfully docked into non-canonical DNA structures like G-quadruplexes, which are therapeutic targets in cancer. nih.gov

These predictions of binding mode and affinity are essential for structure-based drug design, allowing researchers to prioritize which derivatives to synthesize and test experimentally.

Table 3: Examples of Molecular Docking Studies on Acridine Derivatives

Acridine Derivative TypeTargetDocking Software/MethodPredicted Binding Affinity (Score)Key FindingReference(s)
Amide-based Acridines VEGFR2Maestro 9.3-9.8 to -10.0 kcal/molHigher binding affinity than the standard inhibitor sorafenib. jppres.com
Bis-Acridones Topoisomerase IIα (3QX3)Glide-8.11 kcal/mol (for BFM)Identified derivatives with high binding affinity. ijpsjournal.com
Acridine-Thiosemicarbazones DNA-Topo IIα complexMOE-13.0 to -15.4 kcal/molDerivatives showed potent binding, stabilized by π-π stacking and H-bonds. mdpi.com
3,9-Disubstituted Acridines Topoisomerase I (1T8I)AutoDock 4.2-8.7 to -9.9 kcal/molPredicted direct interaction with the enzyme's binding pocket. nih.govmdpi.com
Thiadiazolo-acridines Topoisomerase I--8.6 kcal/molOutperformed the standard drug doxorubicin (B1662922) in binding score. researchgate.net

Beyond predicting the binding pose, docking analysis provides a detailed map of the non-covalent interactions that stabilize the ligand-receptor complex. These interactions are fundamental to molecular recognition and biological function. nih.gov

Ligand-Protein Interactions: Analysis of docked acridine derivatives reveals key interactions with amino acid residues in the target protein's active site. These commonly include:

Hydrogen Bonds: Crucial for specificity and affinity. For example, an acridine-thiosemicarbazone derivative formed hydrogen bonds with residues Ser464 and Asp463 in the active site of topoisomerase IIα. mdpi.com

π-π Stacking/π-σ Interactions: The aromatic rings of the acridine core frequently engage in stacking interactions with aromatic residues like Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp). Acridine benzimidazolium derivatives were shown to have π-σ interactions with Phe313 of the TDP-43 protein. nih.gov

Ligand-Nucleic Acid Interactions: The primary mode of interaction for many acridines is DNA intercalation, where the planar aromatic system slides between adjacent base pairs. rsc.org Docking studies visualize this process and identify key stabilizing forces.

Intercalation: The acridine core stacks between DNA base pairs, such as G-C or A-T pairs. mdpi.com

Groove Binding: The side chains attached to the acridine ring often lie within the major or minor grooves of the DNA helix, forming specific hydrogen bonds and electrostatic interactions with the DNA backbone or base edges. For example, the side chains of 3,9-disubstituted acridines were predicted to form hydrogen bonds with the phosphodiester backbone of DNA when bound to topoisomerase I. nih.govmdpi.com

G-Quadruplex Binding: Acridines can also bind to and stabilize G-quadruplex structures, primarily through π-π stacking interactions with the G-quartets. nih.gov

This detailed analysis of complex formation is invaluable for understanding the mechanism of action and for rationally designing new derivatives with improved affinity and specificity. nih.gov

Identification of Key Interacting Residues and Motifs

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or a nucleic acid. This method is crucial for identifying the specific amino acid residues or nucleotide bases that form key interactions—like hydrogen bonds, hydrophobic contacts, and π-π stacking—with the ligand. While direct docking studies on this compound are not extensively published, research on structurally similar acridine derivatives provides a strong model for its potential interactions.

For instance, molecular docking studies on various acridine derivatives have successfully identified critical interactions with their biological targets. In the case of bis-acridone derivatives targeting Topoisomerase II, docking simulations have highlighted the key amino acid residues involved in the binding, which is essential for their anticancer activity. ijpsjournal.com Similarly, for thiazacridine derivatives targeting topoisomerase 1, hydrogen bonds were identified as a key stabilizing interaction. eurekaselect.com

When acridine derivatives act as DNA intercalators, the interactions involve the nucleotide bases themselves. Molecular dynamics simulation studies of an acridine–triazole–pyrimidine (B1678525) hybrid showed an optimal orientation for intercalation with DNA bases DG13, DC14, and DT9. nih.gov In another study, amide-based acridine derivatives targeting the VEGFR2 kinase domain were shown to form multiple hydrogen bonds within the active site. jppres.com These examples underscore the power of computational methods to pinpoint the molecular features responsible for binding, a crucial step in rational drug design.

Table 1: Examples of Key Interacting Residues for Acridine Derivatives with Biological Targets This table presents findings for various acridine derivatives, which serve as a model for the potential interactions of this compound.

Acridine Derivative ClassBiological TargetKey Interacting Residues/MotifsInteraction TypeReference
Acridine-triazole-pyrimidine hybridTopoisomerase IIB-DNA complexDG13, DC14, DT9π–π stacking, Hydrogen bonding nih.gov
Thiazacridine derivativeTopoisomerase 1Not specifiedHydrogen bonding eurekaselect.com
Amide-based acridinesVEGFR2Not specifiedHydrogen bonding jppres.com
Bis-acridone derivativesTopoisomerase IINot specifiedGeneral binding interactions ijpsjournal.com
PyrimidoacridinetrionesDNAd(GCGCGCGCGCGC)2Intercalation, Water bridges bibliotekanauki.pl

Advanced Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful approach to study the physical movements of atoms and molecules over time. ijpsjournal.com This technique provides a dynamic view of the conformational changes and stability of a ligand-receptor complex, which is not captured by static docking models. ijpsjournal.combibliotekanauki.pl For acridine derivatives, MD simulations are vital for understanding their behavior in complex biological environments.

Simulation of Protein-Ligand and Nucleic Acid-Ligand Systems

MD simulations are widely used to investigate the stability and interaction dynamics of acridine derivatives with both protein and nucleic acid targets. bibliotekanauki.plmdpi.com

Protein-Ligand Systems: The simulation process for a protein-acridine complex typically begins with a starting structure, often obtained from molecular docking. mdpi.comnih.gov This complex is placed in a simulation box filled with explicit water molecules (e.g., TIP3P model) to mimic the aqueous cellular environment. mdpi.comnih.gov Ions are added to neutralize the system and achieve a physiological concentration. mdpi.comnih.gov The system is then subjected to energy minimization to remove any steric clashes, followed by a series of equilibration steps. During equilibration, the system is gradually heated to the desired temperature (e.g., under NVT ensemble) and then adjusted to the correct pressure and density (e.g., under NPT ensemble). biointerfaceresearch.com Finally, a production MD run is performed for a duration sufficient to observe the dynamic behavior of the complex, often on the scale of nanoseconds. nih.govnih.gov

Nucleic Acid-Ligand Systems: The simulation of acridine derivatives intercalated with DNA follows a similar protocol. core.ac.ukpnas.org The initial complex, showing the acridine core positioned between DNA base pairs, is solvated in a water box with counterions to neutralize the DNA's phosphate (B84403) backbone charges. core.ac.uknih.gov MD simulations of these systems can confirm the stability of the intercalation mode and reveal detailed information about how the acridine derivative affects the DNA structure, flexibility, and dynamics. bibliotekanauki.plcore.ac.uk For example, simulations have been used to study the neighbor-exclusion principle, which describes how intercalating drugs like 9-aminoacridine (B1665356) bind to DNA. pnas.orgnih.gov

Conformational Analysis and Dynamic Behavior of Acridine Systems

A key output of MD simulations is the trajectory, which is a record of the positions, velocities, and energies of all atoms over time. Analyzing this trajectory provides deep insights into the conformational flexibility of the acridine ligand and the stability of its complex with the target.

Common analyses include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time suggests that the simulation has reached equilibrium and the complex is structurally stable. ijpsjournal.commdpi.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each individual residue or atom to identify flexible regions in the protein or ligand. High RMSF values indicate greater movement. ijpsjournal.com

Conformational Clustering: This analysis groups similar conformations from the trajectory, helping to identify the most dominant and energetically favorable binding poses. frontiersin.org

Visual Analysis: Trajectories are visually inspected to observe important dynamic events, such as the formation and breaking of hydrogen bonds, the movement of side chains, and the stability of the ligand in the binding pocket. bibliotekanauki.pl For pyrimidoacridinetriones interacting with DNA, simulations have shown that the orientation of the side chains and the acridine ring system within the intercalation site are crucial for its activity. bibliotekanauki.pl

Free Energy Calculations for Binding Interactions

Estimating the binding free energy (ΔG_bind) is a critical goal of computational chemistry as it correlates directly with the binding affinity (e.g., Ki) of a drug. pkusz.edu.cn The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" techniques used to calculate binding free energies from MD simulation snapshots. mdpi.comwalshmedicalmedia.comnih.gov

The binding free energy is calculated using the following thermodynamic cycle: ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term is composed of contributions from the molecular mechanics energy in the gas phase (E_MM), the solvation free energy (G_solv), and the conformational entropy (-TS). walshmedicalmedia.comnih.gov

E_MM: Includes internal bonded energies as well as non-bonded electrostatic and van der Waals interactions.

G_solv: Is the energy required to transfer the molecule from a vacuum to the solvent. It is split into a polar component (calculated with the PB or GB model) and a non-polar component (often estimated from the solvent-accessible surface area, SASA). walshmedicalmedia.comambermd.org

-TS: The entropy term is the most computationally expensive and often has a large margin of error, so it is sometimes omitted when comparing similar ligands, assuming the entropy change upon binding is comparable. ambermd.org

Studies on acridine derivatives have successfully employed these methods. For a spiro-acridine derivative targeting a Leishmania enzyme, MM-PBSA calculations yielded a binding free energy of -65.225 kJ/mol, with the van der Waals energy being the most significant favorable contributor. mdpi.com

Table 2: Example of Binding Free Energy Calculation for a Spiro-Acridine Derivative using MM-PBSA Data from a study on the ACMD-03 derivative with Leishmania amazonensis cysteine protease B. mdpi.com

Energy ComponentValue (kJ/mol)
van der Waals Energy-107.611 ± 12.071
Electrostatic Energy-4.489 ± 6.560
Polar Solvation Energy58.801 ± 8.727
SASA Energy-11.926 ± 1.205
Binding Free Energy (ΔG_bind) -65.225 ± 8.181

Force Field Development and Parameterization for Acridine Derivatives

The accuracy of MD simulations is highly dependent on the quality of the force field used, which is a set of parameters that defines the potential energy of the system. mdpi.com While well-established force fields like CHARMM, AMBER, OPLS, and GROMOS exist for standard biomolecules like proteins and nucleic acids, novel small molecules like specific acridine derivatives often lack pre-existing parameters. jppres.commdpi.comnih.govpcbiochemres.com

Therefore, a critical step before running an MD simulation is the parameterization of the ligand. This involves generating a topology file for the molecule that describes its atoms, bonds, angles, dihedrals, and partial atomic charges. Several tools and resources are available for this purpose:

General Force Fields: General-purpose force fields like the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are designed to cover most organic molecules. nih.govresearchgate.net

Parameterization Servers: Web-based tools like SwissParam can automatically generate topology and parameter files for small molecules that are compatible with popular force fields like CHARMM. mdpi.com

Quantum Mechanics (QM) Calculations: For the highest accuracy, QM calculations can be used to derive the partial atomic charges of the ligand (e.g., using the RESP or Löwdin schemes), as these have a significant impact on the electrostatic interactions. frontiersin.org

For studies on acridine derivatives, researchers have successfully used tools like SwissParam and the CharmGenFF program to generate the necessary force field parameters for their specific compounds before proceeding with MD simulations. mdpi.comnih.gov

High-Throughput Molecular Dynamics Applications

High-Throughput Molecular Dynamics (HTMD) is an emerging area that aims to apply MD simulations on a large scale, but it remains computationally very demanding. In the context of drug discovery involving acridine derivatives, a more common and practical approach is the use of high-throughput screening (HTS) and virtual screening (VS). nih.govfrontiersin.org

The typical workflow involves:

High-Throughput Virtual Screening: Large chemical libraries are first screened using less computationally expensive methods like molecular docking to quickly identify a set of potential "hits". frontiersin.org This was the approach used to identify N-acridine-9-yl-N′,N′-dimethylpropane-1,3-diamine as an inhibitor of the IRE1α-XBP1 pathway from a large chemical library. nih.gov

Refinement and Rescoring: The top-ranked compounds from docking are then often subjected to more rigorous analysis, such as binding free energy calculations using MM/PBSA or MM/GBSA on short MD simulations, to improve the ranking and eliminate false positives.

Focused MD Simulations: Finally, only the most promising candidates are selected for longer, more detailed MD simulations to thoroughly investigate their binding stability and dynamic behavior. ijpsjournal.com

This hierarchical approach allows researchers to efficiently search through vast chemical spaces for novel acridine-based compounds while reserving the computationally expensive, but highly informative, MD simulations for the most promising candidates.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules like this compound at the electronic level. These methods can elucidate its structure, stability, and potential reactivity, providing insights that are complementary to experimental studies.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the ground-state properties of molecules due to its balance of accuracy and computational cost. This theory is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by its electron density.

For this compound, a DFT calculation would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of information can be derived, including:

Optimized Geometric Parameters: Bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy, which are crucial for predicting the spontaneity of reactions.

Vibrational Frequencies: These can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure and identify characteristic vibrational modes of the acetamido and acridine moieties.

Despite the power of DFT, a detailed search of scientific databases reveals a lack of specific studies that have published these ground-state properties for this compound. Consequently, no data table of its calculated geometric and thermodynamic parameters can be presented at this time.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the interaction of this compound with light, such as its absorption and emission characteristics, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. TD-DFT is an extension of DFT that allows for the calculation of electronic excited states.

A TD-DFT analysis of this compound would provide:

Vertical Excitation Energies: The energy required to promote an electron from a lower to a higher energy level without a change in the molecular geometry. These energies correspond to the absorption maxima (λmax) in an electronic spectrum.

Oscillator Strengths: These values indicate the probability of a particular electronic transition occurring, and thus the intensity of the corresponding absorption band.

Nature of Electronic Transitions: TD-DFT can identify the molecular orbitals involved in an electronic transition, for example, whether it is a π→π* or n→π* transition.

A comprehensive literature search did not yield any specific TD-DFT studies on this compound. Therefore, a data table of its calculated excitation energies, oscillator strengths, and transition assignments cannot be provided.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into:

Chemical Reactivity: A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron.

Kinetic Stability: A larger HOMO-LUMO gap is associated with greater kinetic stability.

Electronic Transitions: The HOMO-LUMO gap is often related to the lowest energy electronic transition of the molecule.

The analysis of the spatial distribution of the HOMO and LUMO across the this compound structure would reveal the most probable sites for nucleophilic and electrophilic attack. However, no published studies containing calculations of the HOMO-LUMO energies and the resulting energy gap for this compound could be located.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
(This table is for illustrative purposes only, as no specific data for this compound has been found in the literature.)

Analysis of Charge Transfer Characteristics

Charge transfer (CT) plays a fundamental role in the electronic and optical properties of many molecules. In a molecule like this compound, which contains both electron-donating (acetamido group) and electron-accepting (acridine ring) moieties, intramolecular charge transfer (ICT) upon photoexcitation is a likely phenomenon.

Computational analysis can quantify the extent and nature of charge transfer in both the ground and excited states. This is often achieved by:

Mulliken Population Analysis or Natural Bond Orbital (NBO) Analysis: These methods partition the electron density among the atoms in the molecule, allowing for the calculation of partial atomic charges. Differences in these charges between the ground and excited states can reveal the direction and magnitude of charge transfer.

Visualization of Electron Density Difference: Plotting the difference in electron density between the excited state and the ground state can provide a clear visual representation of where electron density decreases (hole) and increases (electron) upon excitation.

A detailed investigation of the literature did not uncover any studies that have performed a charge transfer analysis on this compound. Therefore, specific details about the nature of charge transfer within this molecule, such as which parts of the molecule act as the primary donor and acceptor, remain to be computationally explored.

Advanced Research Applications and Potential of 3 Acetamidoacridine Derivatives

Development of Fluorescent Probes and Chemosensors

The inherent fluorescence of the acridine (B1665455) core, modulated by the electronic nature of its substituents, makes 3-acetamidoacridine a promising scaffold for the design of sophisticated fluorescent probes and chemosensors. These molecular tools are engineered to signal the presence of specific analytes or changes in their microenvironment through a detectable change in their fluorescence output.

Design of Environmentally Sensitive Fluorescent Probes (e.g., polarity, viscosity)

The local environment within a cell or a chemical system is characterized by parameters such as polarity and viscosity, which can reflect the physiological state or the progress of a chemical reaction. Fluorescent probes that are sensitive to these parameters are invaluable for non-invasive monitoring.

Research has shown that derivatives of 9-acridine carboxaldehyde can act as polarity-sensitive probes. For instance, a probe synthesized from 9-acridine carboxaldehyde and a cyano-containing compound exhibited a significant red-shift in its emission wavelength and a 38-fold enhancement in fluorescence intensity with increasing solvent polarity. thno.org This sensitivity is attributed to the formation of a twisted intramolecular charge transfer (TICT) state, a phenomenon where the fluorophore's geometry changes in the excited state, influenced by the surrounding solvent polarity. While this study did not specifically use this compound, the underlying principle of using the acridine scaffold suggests that this compound derivatives could be engineered to exhibit similar or even enhanced sensitivity to polarity and viscosity. The acetamido group, with its hydrogen bonding capabilities and electronic influence, could further modulate the TICT process, potentially leading to probes with fine-tuned sensitivities.

Probe Derivative (Conceptual)Target ParameterPotential Mechanism
This compound-based donor-acceptor systemPolarityTwisted Intramolecular Charge Transfer (TICT)
This compound with a molecular rotor moietyViscosityRestriction of intramolecular rotation in viscous media

Fluorescent Sensors for Specific Ions (e.g., fluoride (B91410), zinc, cadmium, hypochlorite)

The selective detection of ions is crucial in various fields, from environmental monitoring to medical diagnostics. Fluorescent sensors offer high sensitivity and selectivity for this purpose.

Hypochlorite (B82951) (ClO⁻): Hypochlorite is a reactive oxygen species with important roles in the immune system and as a common disinfectant. Numerous fluorescent probes have been developed for its detection, often relying on the strong oxidizing ability of hypochlorite to induce a chemical reaction that "turns on" or alters the fluorescence of the probe. For example, probes have been designed that undergo specific cleavage of a C=N bond or oxidation of a recognition moiety in the presence of hypochlorite, leading to a significant fluorescence enhancement. nih.govmdpi.com While no specific this compound-based hypochlorite probe is prominently documented, the acridine framework is a viable platform for such sensors. A hypothetical this compound derivative could incorporate a hypochlorite-reactive group, where the inherent fluorescence of the acridine is initially quenched and then restored upon reaction.

Fluoride (F⁻): Fluoride is essential for dental health but toxic in high concentrations. Fluorescent sensors for fluoride often utilize the strong interaction of fluoride with silicon-containing groups or its ability to act as a hydrogen bond acceptor. Acylhydrazone-based sensors have been shown to detect fluoride with a distinct colorimetric and fluorescent response. sysu.edu.cn A potential this compound-based fluoride sensor could feature a recognition site, such as a silyl (B83357) ether or a urea (B33335) group, that selectively binds to fluoride, causing a perturbation in the electronic structure of the acridine fluorophore and a corresponding change in its emission.

Zinc (Zn²⁺) and Cadmium (Cd²⁺): Zinc is an essential metal ion in numerous biological processes, while cadmium is a toxic heavy metal. Fluorescent probes for these ions typically contain a chelating unit that binds the metal ion, leading to a change in the fluorophore's properties through mechanisms like chelation-enhanced fluorescence (CHEF) or inhibition of photoinduced electron transfer (PET). While various fluorophores like coumarin (B35378) and rhodamine have been employed in zinc and cadmium sensors, the development of this compound-based probes remains an area for exploration. mdpi.commdpi.com The design of such a probe would involve attaching a suitable metal-chelating ligand to the this compound scaffold.

IonPotential Sensing Mechanism for a this compound Probe
Hypochlorite (ClO⁻)Oxidation-triggered fluorescence "turn-on"
Fluoride (F⁻)Fluoride-induced cleavage of a Si-O bond or hydrogen bonding interaction
Zinc (Zn²⁺) / Cadmium (Cd²⁺)Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET)

Probes for Dynamic Monitoring of Cellular Processes

The ability to visualize and quantify dynamic processes within living cells is a cornerstone of modern cell biology. nih.gov Fluorescent probes that can report on these events in real-time are indispensable tools. nih.gov The development of probes based on this compound for monitoring cellular dynamics is a promising research direction. For instance, by functionalizing the this compound core with moieties that respond to changes in the cellular redox state, pH, or the presence of specific enzymes, it would be possible to create probes that provide a fluorescent readout of these processes. The biocompatibility and cell-permeability of such probes would be critical design considerations.

Applications in Chemical Biology and Biosensing

Chemical biology and biosensing aim to develop and use chemical tools to study and manipulate biological systems. This compound derivatives, with their potential for tailored fluorescence properties and specific targeting, are poised to make significant contributions in this arena.

Tools for Investigating Gene Expression and Regulation

The study of gene expression, the process by which information from a gene is used to synthesize a functional gene product, is fundamental to understanding cellular function and disease. cytoskeleton.comnih.gov Fluorescent probes can be used to visualize and quantify specific nucleic acids or the activity of enzymes involved in gene regulation. While techniques like quantitative PCR and microarrays are standard for measuring gene expression, fluorescent probes offer the advantage of real-time monitoring in living cells. nih.gov A this compound derivative could be designed to intercalate into specific DNA or RNA structures or to be a substrate for a particular enzyme involved in gene expression, with its fluorescence properties changing upon binding or enzymatic modification.

Probes for Studying Protein Interactions and Cellular Pathways

Protein-protein interactions (PPIs) are at the heart of virtually every cellular process. mdpi.com Methods to study these interactions in their native environment are of great interest. biorxiv.org Fluorescent probes can be employed to visualize and quantify PPIs through phenomena like Förster Resonance Energy Transfer (FRET) or by designing probes that are activated upon the proximity of two interacting proteins. A strategy for developing this compound-based probes for PPIs could involve creating two non-fluorescent or weakly fluorescent derivatives that, when brought into close proximity by the interacting proteins they are conjugated to, form a fluorescent complex. This would provide a "turn-on" signal indicating the interaction.

Utility in Molecular Imaging and Diagnostics Research (In Vitro/Preclinical)

The inherent fluorescent properties of the acridine scaffold make its derivatives, including those related to this compound, valuable tools in molecular imaging and preclinical diagnostic research. rsc.orgsioc-journal.cn The planar structure of acridine allows it to intercalate with biomolecules like DNA, and this interaction can be visualized and studied using fluorescence spectroscopy. rsc.org This characteristic is fundamental to their application as fluorescent probes for the visualization of biomolecules. rsc.org

Acridine derivatives are being explored for cancer theranostics due to their tendency to accumulate in the acidic environments of tumor tissues and their strong fluorescent properties. frontiersin.org For instance, Acridine Orange, a related xanthene dye, has been investigated in preclinical studies for targeting tumor cells. frontiersin.org The development of iodinated acridine derivatives has shown promise for targeted radionuclide therapy, with some derivatives exhibiting favorable in vivo kinetics and enhanced nuclear localization, making them suitable for applications like ¹²⁵I-targeted radionuclide therapy. nih.gov Furthermore, acridines can be utilized in the diagnosis of neurodegenerative disorders, such as Alzheimer's disease, by developing radiolabeled derivatives that bind to Aβ aggregates. rsc.org

Biosensing Platforms Utilizing Acridine Derivatives

The unique photophysical properties of acridine derivatives have led to their incorporation into various biosensing platforms. researchgate.net These platforms leverage the changes in the fluorescence of the acridine moiety upon interaction with specific analytes.

Fluorescent Chemosensors: Acridine derivatives serve as the core fluorophore in many fluorescent chemosensors designed to detect a variety of analytes, including metal ions and anions. researchgate.netnih.govacs.org For example, novel acridine-based fluorescence chemosensors have been synthesized for the selective detection of Fe³⁺ and Ni²⁺ ions, with detection limits below the maximum permissible levels in drinking water. researchgate.net The sensing mechanism often involves the coordination of the metal ion with the acridine derivative, leading to a measurable change in fluorescence. researchgate.net

Acridinediones, a class of acridine derivatives, have been investigated as selective chemosensors for fluoride ions. rsc.org The interaction with fluoride ions causes a distinct color change, observable by the naked eye, and a shift in the UV-visible absorption spectrum. rsc.org

Electrochemical Biosensors: Acridine dyes are also employed in the development of electrochemical DNA sensors. mdpi.com These sensors can be constructed by modifying electrodes with acridine derivatives and DNA. The electrochemical signal of the acridine dye is altered upon its interaction with DNA, allowing for the sensitive detection of DNA damage or its interaction with other molecules. mdpi.com In one application, an electrochemical biosensor using Acridine Orange was developed for the detection of catechol. In this system, Acridine Orange acted as a glue, anchor, and stabilizer for the enzyme tyrosinase adsorbed on a glassy carbon electrode. nih.govacs.orgresearchgate.net

The following table summarizes some examples of biosensing platforms utilizing acridine derivatives:

Biosensor Type Target Analyte Acridine Derivative Example Detection Principle
Fluorescent ChemosensorFe³⁺, Ni²⁺Acridine-based L1 and L2Selective fluorescence response upon metal ion binding. researchgate.net
Fluorescent ChemosensorFluoride (F⁻)9-phenyl-acridine-1,8-dionesColorimetric and spectroscopic changes upon anion binding. rsc.org
Electrochemical DNA SensorDNA, Doxorubicin (B1662922)Acridine YellowAlteration of the dye's voltammetric signal upon interaction with DNA. mdpi.com
Amperometric BiosensorCatecholAcridine OrangeSignal enhancement and stabilization of the enzyme tyrosinase. nih.govacs.orgresearchgate.net

Investigational Roles in Biological Modulations in Research Models

Acridine derivatives, owing to their diverse chemical structures, have been the subject of extensive research for their potential to modulate various biological processes.

Exploration of Investigational Anti-infective Potentials (e.g., antimicrobial, antiviral, antiparasitic, antimalarial)

The acridine nucleus is a well-established pharmacophore with a broad spectrum of anti-infective activities. rsc.orgijpsonline.com

Antimicrobial: Acridine derivatives have demonstrated both bactericidal and bacteriostatic actions against Gram-positive and Gram-negative bacteria. derpharmachemica.com Historically, compounds like proflavine (B1679165) were used as topical antibacterial agents. ceon.rs Research has shown that certain substitutions on the acridine ring can enhance antibacterial activity. For instance, compounds with a thiourea (B124793) group at the C9 position have shown activity against a range of bacteria including Staphylococcus aureus and Escherichia coli. ceon.rs The antimicrobial properties of some acridine derivatives are attributed to their ability to intercalate with DNA. researchgate.net

Antiviral: The antiviral potential of acridine derivatives has been investigated against various viruses. derpharmachemica.comceon.rs Some derivatives have shown activity against Herpes Simplex Virus (HSV), with studies suggesting that their mechanism may involve the interruption of enzyme/DNA interactions through DNA intercalation. ceon.rsresearchgate.netnih.gov Research has also been conducted on acridones, a subclass of acridines, which have shown inhibitory activity against a wide range of DNA and RNA viruses, including cytomegalovirus and dengue virus. conicet.gov.ar

Antiparasitic and Antimalarial: Acridine derivatives have a long history of use and investigation as antiparasitic and antimalarial agents. rsc.orgceon.rs Quinacrine, an acridine derivative, was used as an antimalarial drug during World War II. ceon.rs More recent research has focused on synthesizing new acridine derivatives with improved antimalarial activity. For example, 9-anilinoacridines have been found to inhibit the decatenation activity of Plasmodium falciparum DNA topoisomerase II. ceon.rs Other studies have explored acridine derivatives that inhibit the formation of β-hematin, a crucial process for the malaria parasite. researchgate.net

The following table provides examples of the anti-infective potential of acridine derivatives:

Anti-infective Class Pathogen/Virus Example Acridine Derivative/Class Investigational Finding
AntimicrobialStaphylococcus aureus, E. coliAcridine with C9 thiourea groupShowed antibacterial activity. ceon.rs
AntiviralHerpes Simplex Virus (HSV)AcridinylaminoalcoholsDemonstrated activity against HSV. researchgate.net
AntimalarialPlasmodium falciparum9-anilinoacridinesInhibited P. falciparum DNA topoisomerase II. ceon.rs

Research into Investigational Anti-inflammatory Mechanisms

Acridine derivatives have been investigated for their potential anti-inflammatory properties. rsc.orgijpsonline.comptfarm.plhilarispublisher.com Research has explored their ability to modulate the activity of key inflammatory cells and pathways.

In one study, synthesized 9-anilinoacridine (B1211779) and 9-phenoxyacridine (B3049667) derivatives were evaluated for their inhibitory effects on the activation of mast cells, neutrophils, and macrophages. nih.gov Several of these derivatives were found to be potent inhibitors of mast cell degranulation and the secretion of lysosomal enzymes from neutrophils. nih.gov Furthermore, some compounds effectively inhibited the production of tumor necrosis factor-alpha (TNF-α) in macrophage-like and microglial cell lines. nih.gov These findings suggest that the anti-inflammatory effects of these acridine derivatives may be mediated by suppressing the release of chemical mediators from inflammatory cells. nih.gov The anti-inflammatory mechanism of some compounds is thought to be related to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins. wikipedia.org

Potential in Inhibiting Key Enzymes Relevant to Disease Research

The ability of acridine derivatives to interact with and inhibit key enzymes is a central aspect of their therapeutic potential. crimsonpublishers.com Their planar structure allows them to act as inhibitors of various enzymes, often through intercalation with DNA or direct binding to the enzyme's active site. rsc.orgcrimsonpublishers.com

Topoisomerases and Telomerase: A significant area of research has been the inhibition of topoisomerases and telomerase, enzymes crucial for DNA replication and cell proliferation. rsc.orgcrimsonpublishers.com Many acridine derivatives exert their effects by binding to DNA and interfering with the function of these enzymes. crimsonpublishers.com This mechanism is particularly relevant to their investigation as anticancer agents. rsc.orgcrimsonpublishers.com

Cholinesterases: Acridine derivatives have also been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. rsc.orgnih.gov Tacrine (B349632), an acridine derivative, was one of the first drugs approved for the treatment of Alzheimer's disease, acting as a cholinesterase inhibitor. rsc.orgnih.gov Research continues to synthesize and evaluate new 9-aminoacridine (B1665356) derivatives for their potential to inhibit these enzymes. nih.gov

Other Enzymes: In silico studies have suggested that 3-acridine amides may exhibit inhibitory activity against a range of key enzymes involved in cancer development, including tyrosine kinases. jppres.com

Emerging Roles in Materials Science Research

Beyond their biological applications, the unique photophysical and electronic properties of acridine derivatives have made them attractive candidates for research in materials science. rsc.orgsioc-journal.cn Their large conjugated ring system contributes to their use as fluorescent materials and dyes. sioc-journal.cnresearchgate.net

Acridine derivatives are being investigated for their potential in developing organic semiconductor materials, offering an alternative to traditional metal-based semiconductors. sioc-journal.cn Their applications in this area include use in laser technologies and as electroluminescent materials. rsc.orgresearchgate.net The ability to modify the acridine structure allows for the tuning of its electronic and optical properties, opening up possibilities for the creation of novel materials with specific functionalities. nih.gov

Organic Semiconductor Materials Development

Organic semiconductors are a class of materials characterized by charge transport through overlapping π-orbitals of their molecular structures. ossila.com These materials, which range from small molecules to large polymers, form the basis of various electronic devices. ossila.com The performance of organic semiconductors is intrinsically linked to factors such as molecular packing, thin-film morphology, and the electronic properties of the core molecular structure. rsc.org

Acridine derivatives, as part of the broader family of polycyclic aromatic hydrocarbons, are investigated for their potential in organic electronics. ossila.comnih.gov The extended π-conjugated system of the acridine core is a key feature that can be chemically modified to tune the material's charge transport characteristics. rsc.org For instance, research into carbazole (B46965) derivatives, which share structural similarities with acridines, has shown that modifying the extension of the π-conjugated core can significantly influence hole mobilities in organic thin-film transistors (OTFTs). rsc.org These studies demonstrate that hole mobilities can range from 10⁻⁵ to 10⁻² cm² V⁻¹ s⁻¹ depending on the specific molecular structure. rsc.org

The development of high-performance organic semiconductors is crucial for advancing organic electronic devices. Materials are generally categorized as p-type (hole-transporting) or n-type (electron-transporting). While many solution-processed polymers like poly(3-hexylthiophene) (P3HT) exhibit p-type behavior, the development of efficient n-type materials remains a key area of research. researchgate.net Fullerene derivatives, such as phenyl-C61-butyric acid methyl ester ( sigmaaldrich.comPCBM), are well-known n-type organic semiconductors that can be processed from solution. acrhem.org The ability to engineer molecules like this compound derivatives offers a pathway to new materials with tailored semiconductor properties for a range of electronic applications. ossila.comchemrxiv.org

Applications in Organic Light-Emitting Diodes (OLEDs)

Derivatives of acridine are of significant interest in the field of Organic Light-Emitting Diodes (OLEDs), particularly as emitters that exhibit thermally activated delayed fluorescence (TADF). frontiersin.org TADF materials are capable of harvesting both singlet and triplet excitons, which can lead to nearly 100% internal quantum efficiency in OLEDs. frontiersin.orgmdpi.com

The design of these emitters often involves a donor-acceptor (D-A) structure to facilitate charge transfer. In this context, the acridine moiety can act as a potent electron donor. For example, in a series of TADF emitters based on a DMAC-TRZ (9,9-dimethylacridin-10(9H)-yl)-(1,2,4-triazole)) framework, aryl-substituted acridine donor derivatives were studied to understand the relationship between their structure and device performance. frontiersin.org It was found that decorating the acridine donor with electron-donating groups like tert-butylphenyl and methoxyphenyl led to a red-shift in the emission spectrum and a faster reverse intersystem crossing rate (kRISC), a key parameter for efficient TADF. frontiersin.org These modifications resulted in highly efficient OLEDs with maximum external quantum efficiencies (EQEmax) of approximately 28%. frontiersin.org

Conversely, attaching electron-withdrawing groups such as cyanophenyl and trifluoromethylphenyl to the acridine donor resulted in a blue-shifted emission but a slower kRISC. frontiersin.org This highlights the delicate balance required in molecular design to optimize OLED performance.

Further research has explored substituting the acridine core with other bulky groups like tetra- or triphenylethene. These modifications have led to the development of emitters with deep-blue fluorescence. nih.gov Non-doped and doped films of these derivatives showed blue to deep-blue emission, and when incorporated into OLEDs, they achieved deep-blue electroluminescence with CIE coordinates close to the industry standard. nih.gov These devices demonstrated external quantum efficiencies of up to 2.3%. nih.gov

The versatility of the acridine structure is also demonstrated in its use with different acceptor units. While benzenecarbonitrile is a common acceptor, research into pyridinecarbonitrile derivatives has also yielded promising results. mdpi.com For instance, a sky-blue TADF emitter, 2AcNN, which incorporates an acridine-related donor, achieved a maximum external quantum efficiency of 12%. mdpi.com

Table 1: Performance of Selected Acridine-Based OLED Emitters

EmitterDonor MoietyAcceptor TypeEmission ColorMax. EQE (%)CIE Coordinates
tBuPh-DMAC-TRZ tert-Butylphenyl substituted DimethylacridineTriazoleNot Specified~28Not Specified
OMePh-DMAC-TRZ Methoxyphenyl substituted DimethylacridineTriazoleNot Specified~28Not Specified
2AcNN Acridine-related3-PyridinecarbonitrileSky-Blue12(0.19, 0.36)
2PXZNN Phenoxazine-related3-PyridinecarbonitrileGreen20.8(0.35, 0.55)
Tetraphenylethene-substituted 9,9-dimethylacridine 9,9-dimethylacridineNone (AIE-active)Deep-Blue2.3(0.16, 0.10)

This table is generated based on data from multiple research findings to illustrate the range of performance. frontiersin.orgmdpi.comnih.gov

Research into Nonlinear Optical Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, enabling applications such as frequency conversion and optical switching. azooptics.comscirp.org Organic molecules with large, delocalized π-electron systems are prime candidates for NLO materials. azooptics.com The presence of electron donor (D) and acceptor (A) moieties within a molecule can enhance its NLO properties by creating ground-state charge asymmetry. azooptics.commdpi.com

The core structure of this compound, with its extended π-conjugation, provides a foundational framework that can be functionalized to create potent NLO materials. While direct studies on this compound itself are limited in this context, research on analogous organic chromophores provides insight into the potential of acridine derivatives.

For example, hydrazone derivatives, which also feature asymmetric electronic backbones, have been investigated for their third-order NLO properties. mdpi.com In one study, a hydrazone derivative was found to have a nonlinear refractive index (n₂) of 3.39 × 10⁻¹¹ m²/W. mdpi.com Chalcones are another class of D-A compounds that have shown significant third-order NLO effects, making them promising for applications like optical power limiting. chemrxiv.org

The general principle involves designing molecules where charge can be efficiently transferred from a donor to an acceptor through a π-conjugated bridge. The acridine nucleus can serve as a powerful component within such a D-π-A design. Theoretical studies on non-fullerene-based organic scaffolds have shown that modifying the donor, acceptor, and π-spacer components can effectively tune the material's energy gap and, consequently, its NLO response. azooptics.com This design flexibility is directly applicable to creating novel NLO materials based on the this compound scaffold.

Investigational Corrosion Inhibition Agents

Organic compounds containing heteroatoms (such as nitrogen, oxygen, and sulfur) and π-electrons in aromatic rings are widely investigated as corrosion inhibitors for metals in acidic environments. nih.govmdpi.com These molecules can adsorb onto the metal surface, forming a protective film that impedes the corrosive process. The adsorption can occur through physical interactions (physisorption) or the formation of chemical bonds (chemisorption). scielo.org.mx

The molecular structure of this compound, which contains nitrogen atoms and an extensive aromatic system, makes its derivatives promising candidates for corrosion inhibition. The nitrogen atom in the acridine ring and the nitrogen and oxygen atoms in the acetamido group can act as active centers for adsorption onto a metal surface.

Research on similar heterocyclic compounds has demonstrated the effectiveness of this approach. For example, studies on isoxazoline (B3343090) derivatives have shown inhibition efficiencies of up to 82.91% for carbon steel in a 1.0 M HCl medium. scielo.org.mx Similarly, s-triazine derivatives containing pyrazole (B372694) motifs have exhibited high inhibition efficiencies, with some reaching 96.5% for C-steel in a sulfuric acid solution. mdpi.com These inhibitors are described as mixed-type, meaning they control both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comscielo.org.mx

The mechanism of inhibition involves the adsorption of the organic molecules onto the steel surface, which can be described by models such as the Langmuir adsorption isotherm. scirp.org Quantum chemical studies on piperidin-4-one derivatives have further elucidated the relationship between molecular structure and inhibition efficiency, indicating that parameters like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) correlate with the inhibitor's performance. These findings support the potential for designing effective corrosion inhibitors based on the this compound framework.

Table 2: Investigational Organic Corrosion Inhibitors and Their Performance

Inhibitor ClassMetalCorrosive MediumMaximum Inhibition Efficiency (%)Adsorption Isotherm
Isoxazoline derivatives Carbon Steel1.0 M HCl82.91Not Specified
s-Triazine derivatives C-Steel0.25 M H₂SO₄96.5Langmuir, Frumkin
5-Chloroisatin derivatives Mild Steel1.0 M HClNot SpecifiedLangmuir
Piperidin-4-one derivatives Mild Steel1 M H₃PO₄Not SpecifiedLangmuir

This table presents data from studies on various heterocyclic compounds to illustrate the general effectiveness of such molecules as corrosion inhibitors. mdpi.comscielo.org.mxscirp.org

Future Directions and Emerging Research Avenues for 3 Acetamidoacridine Research

Challenges and Opportunities in Acridine (B1665455) Derivative Synthesis

The synthesis of acridine derivatives, including 3-Acetamidoacridine, presents both persistent challenges and exciting opportunities. Traditional methods like the Ullmann, Bernthsen, and Friedländer syntheses have been foundational in producing a variety of acridine structures. researchgate.netmdpi.com However, these methods often require harsh reaction conditions, specialized starting materials, and can be multi-step processes, limiting the accessible chemical diversity. chemistryviews.org

Challenges:

Regioselectivity: Controlling the position of substituents on the acridine core is a significant hurdle. Synthesizing specific isomers, such as a pure 3-substituted derivative, can be complex and often results in mixtures that are difficult to separate.

Harsh Conditions: The use of strong acids and high temperatures in methods like the Bernthsen synthesis can limit their application to sensitive substrates. mdpi.com

Opportunities:

Recent advancements in synthetic methodology are opening new doors for acridine chemistry. sioc-journal.cn

Modern Synthetic Techniques: The adoption of microwave-assisted synthesis, metal-free catalysis, and one-pot, multi-component reactions offers pathways to more efficient and environmentally benign syntheses. sioc-journal.cn These methods can lead to higher yields, shorter reaction times, and access to novel derivatives.

Modular Approaches: A recently developed modular approach combines photo-excitation of o-alkyl nitroarenes with a copper-mediated cascade annulation. chemistryviews.org This innovative method simplifies the synthesis of diverse and unsymmetrically substituted acridine derivatives from readily available precursors. chemistryviews.org

Catalytic C-H Activation: The direct functionalization of C-H bonds on the acridine scaffold is a promising area that could streamline the synthesis of complex derivatives, avoiding the need for pre-functionalized starting materials.

Advancements in High-Throughput Screening and Virtual Screening Methodologies

The discovery of novel bioactive acridine derivatives is increasingly reliant on advanced screening techniques. High-throughput screening (HTS) and virtual screening (VS) are pivotal in efficiently identifying promising lead compounds from large chemical libraries. researchgate.netontosight.ai

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds against a specific biological target. For acridine derivatives, HTS has been instrumental in identifying potent inhibitors of various enzymes. researchgate.net For instance, an HTS campaign of approximately 140,000 compounds led to the discovery of an acridine analog as a potent inhibitor of haspin kinase, a potential therapeutic target in oncology. researchgate.net

Virtual Screening (VS): VS utilizes computational methods to predict the likelihood of a compound binding to a biological target. wikipedia.org This approach is broadly categorized into ligand-based and structure-based methods. wikipedia.orgsygnaturediscovery.com

Ligand-Based VS: These methods rely on the knowledge of known active molecules. Techniques like 2D chemical similarity, pharmacophore modeling, and shape-based screening are used to identify new compounds with similar properties. wikipedia.org

Structure-Based VS: When the 3D structure of the target protein is known, molecular docking can be employed to predict the binding mode and affinity of potential ligands. mmsl.cz This has been successfully applied to identify 9-aminoacridine (B1665356) derivatives as potential dual inhibitors of VEGFR-2 and Src kinases. nih.gov

The synergy of HTS and VS accelerates the drug discovery process by prioritizing compounds for experimental testing, thereby saving time and resources. mmsl.cz The quality of the chemical libraries used in these screenings is a critical factor for success. sygnaturediscovery.com

Integration of Multi-Omics Data in Mechanistic Studies

To fully understand the biological mechanisms of this compound and other derivatives, a holistic approach is necessary. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive view of cellular responses to these compounds. nih.gov

Key Concepts:

Multi-Omics Integration: This approach combines data from different "omics" layers to understand the flow of biological information from genotype to phenotype. nih.gov It helps to unravel complex biological processes and identify key molecular players and dysregulated pathways. nih.gov

Systems Biology: By analyzing the interplay between various cellular components, systems biology approaches can provide mechanistic insights that are not apparent from single-omics studies. jci.org

Applications in Acridine Research:

Identifying Drug Targets: Integrated analysis can help in identifying and prioritizing driver genes and proteins that are modulated by acridine compounds. nih.gov

Understanding Drug Resistance: By comparing the multi-omics profiles of sensitive and resistant cells, researchers can identify the mechanisms underlying drug resistance. researchgate.net

Mechanistic Hypothesis Generation: Tools like COSMOS (Causal Oriented Search of Multi-Omics Space) can integrate phosphoproteomics, transcriptomics, and metabolomics data with prior knowledge to generate testable mechanistic hypotheses. embopress.org

The application of multi-omics integration to acridine research is still in its early stages but holds immense promise for elucidating their complex mechanisms of action and for the discovery of novel therapeutic applications. jci.org

Development of Novel Computational Chemistry Approaches for Complex Systems

Computational chemistry is an indispensable tool in modern chemical research, offering insights into molecular structure, properties, and reactivity. wikipedia.org For complex systems like the interaction of this compound with biological macromolecules, novel computational approaches are continuously being developed.

Current and Emerging Methods:

Computational MethodDescriptionApplication in Acridine Research
Molecular Docking Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mmsl.czIdentifying potential binding modes of acridine derivatives to target proteins like kinases and DNA. nih.gov
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules over time, providing insights into conformational changes and binding stability. wikipedia.orgStudying the dynamics of acridine-DNA intercalation and the conformational flexibility of acridine derivatives.
Quantum Mechanics/Molecular Mechanics (QM/MM) A hybrid method that treats a small, electronically important part of the system with quantum mechanics and the larger, surrounding part with molecular mechanics. wikipedia.orgInvestigating reaction mechanisms and electronic properties of acridines within a biological environment.
Machine Learning (ML) and AI ML algorithms can be trained on large datasets to predict molecular properties, activities, and even synthetic routes. nih.govmit.eduDeveloping quantitative structure-activity relationship (QSAR) models for acridine derivatives and predicting their bioactivity. mmsl.cz

Recent developments include the use of E(3)-equivariant graph neural networks that can predict a wide range of electronic properties for molecules with high accuracy and speed, trained on high-level quantum chemistry data like CCSD(T). mit.edu These advanced methods will be crucial for accurately modeling the behavior of this compound and for designing new derivatives with enhanced properties.

Exploration of Acridine Derivatives in Emerging Areas of Chemical Science

The unique photophysical and chemical properties of the acridine scaffold continue to drive its exploration in new and exciting areas of chemical science, beyond its traditional use in medicine. sioc-journal.cnmdpi.com

Emerging Applications:

Photocatalysis: Acridinium (B8443388) salts, derived from acridine, exhibit strong oxidative power in their excited states and are being developed as highly effective organic photocatalysts for a variety of chemical transformations. chemistryviews.org

Fluorescent Probes and Sensors: The inherent fluorescence of the acridine ring system makes it an excellent platform for developing fluorescent probes for detecting ions and biomolecules. sioc-journal.cnnih.gov Their ability to intercalate into DNA has been exploited for imaging and as markers. sioc-journal.cn

Organic Electronics: Acridines are being investigated as potential materials for organic light-emitting diodes (OLEDs) and other organic semiconductor applications, offering an alternative to traditional metal-based materials. sioc-journal.cn

Corrosion Inhibitors: The planar structure of acridine, with its aromatic rings and nitrogen heteroatom, allows it to adsorb onto metal surfaces, making it an effective and environmentally friendly corrosion inhibitor for various metals and alloys. mdpi.com

Photoaffinity Labeling: Aryl azides, which can be incorporated into acridine structures, are used as photo-activatable groups in photoaffinity labeling to identify and study protein-ligand interactions. researchgate.net Upon photo-excitation, they form highly reactive nitrene species that can covalently bind to nearby molecules. researchgate.net

The continued exploration of these and other emerging applications will undoubtedly uncover new functionalities and expand the utility of the acridine scaffold in diverse fields of chemical science.

Q & A

Q. How can researchers ensure the reproducibility of this compound’s bioanalytical quantification across laboratories?

  • Methodological Answer : Adopt standardized protocols such as:
  • Calibration curves with certified reference materials (CRMs).
  • Inter-laboratory round-robin trials to assess method robustness.
  • Reporting limit of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios .

Cross-Disciplinary Applications

Q. What methodological adaptations are required to study this compound’s role in photodynamic therapy versus traditional chemotherapy?

  • Methodological Answer : For photodynamic therapy:
  • Characterize singlet oxygen quantum yields using SOSG probes.
  • Optimize light irradiation parameters (wavelength, intensity).
  • Compare cytotoxicity in light-exposed vs. dark conditions.
  • For chemotherapy: Focus on DNA intercalation assays (e.g., ethidium bromide displacement) and topoisomerase inhibition studies .

Q. How can this compound be integrated into multi-omics studies to explore its off-target effects?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to identify perturbed biological networks. Validate findings with CRISPR-Cas9 knockout models of candidate targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.